molecular formula C12H16ClNO B7537168 4-[1-(2-Chlorophenyl)ethyl]morpholine

4-[1-(2-Chlorophenyl)ethyl]morpholine

Cat. No.: B7537168
M. Wt: 225.71 g/mol
InChI Key: ZOLWZYIMYQTEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-Chlorophenyl)ethyl]morpholine is an organic compound with the molecular formula C12H16ClNO . It is part of a class of synthetic chemicals that feature a morpholine ring, a common structural motif in medicinal chemistry and chemical synthesis known for its versatility as a building block and for its potential to influence the physicochemical properties of a molecule . The hydrochloride salt of this compound (CAS 74037-67-5) is a commonly available form for research purposes . As a morpholine derivative, it serves as a valuable intermediate in organic synthesis and pharmaceutical research . Researchers are exploring its potential utility in the design and development of novel bioactive molecules. Structurally related cathinone and morpholine compounds have been investigated for their interactions with neuronal systems, including studies on cytotoxicity and enzyme inhibition, highlighting the research interest in this chemical space . This product is intended for forensic analysis and chemical research applications. 4-[1-(2-Chlorophenyl)ethyl]morpholine is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[1-(2-chlorophenyl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-10(14-6-8-15-9-7-14)11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLWZYIMYQTEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 4-[1-(2-Chlorophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-[1-(2-Chlorophenyl)ethyl]morpholine

Introduction

4-[1-(2-Chlorophenyl)ethyl]morpholine is a substituted morpholine derivative with potential applications in pharmaceutical and chemical research. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, known for its favorable physicochemical properties and ability to modulate the biological activity of molecules.[1][2] This guide provides a comprehensive overview of the molecular structure, weight, and key analytical characterization techniques for 4-[1-(2-Chlorophenyl)ethyl]morpholine, tailored for researchers and professionals in drug development.

Molecular Structure and Properties

The structural framework of 4-[1-(2-Chlorophenyl)ethyl]morpholine comprises a central morpholine ring N-substituted with a 1-(2-chlorophenyl)ethyl group. The presence of a chiral center at the ethyl bridge connecting the phenyl and morpholine moieties results in two possible enantiomers.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C12H16ClNO[3][4][5]
Molecular Weight 225.72 g/mol [3][4][5]
IUPAC Name 4-[1-(2-chlorophenyl)ethyl]morpholineN/A
CAS Number (HCl salt) 74037-67-5[6]

The hydrochloride salt of this compound has a molecular formula of C12H17Cl2NO and a molecular weight of 262.18 g/mol .[6]

Structural Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Morpholine Morpholine Reaction Nucleophilic Substitution Morpholine->Reaction 1-(2-Chlorophenyl)ethyl_chloride 1-(2-Chlorophenyl)ethyl chloride 1-(2-Chlorophenyl)ethyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product 4-[1-(2-Chlorophenyl)ethyl]morpholine Reaction->Product

Caption: General synthesis workflow for 4-[1-(2-Chlorophenyl)ethyl]morpholine.

Structural Elucidation and Characterization

The precise molecular structure of 4-[1-(2-Chlorophenyl)ethyl]morpholine is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. [7]For 4-[1-(2-Chlorophenyl)ethyl]morpholine, both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the chlorophenyl group, the methine proton of the ethyl bridge, the methyl protons, and the diastereotopic protons of the morpholine ring. The morpholine protons typically appear as complex multiplets due to their restricted rotation and coupling with each other. [8] ¹³C NMR Spectroscopy: The carbon NMR spectrum will show unique resonances for each carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, the methyl carbon, and the four carbons of the morpholine ring. The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms will appear at characteristic downfield shifts. [9]

  • Sample Preparation: Dissolve 5-10 mg of 4-[1-(2-Chlorophenyl)ethyl]morpholine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for adequate signal-to-noise. [10]4. 2D NMR Experiments (Optional but Recommended):

    • To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. [7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. [5]For 4-[1-(2-Chlorophenyl)ethyl]morpholine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns observed in the mass spectrum can provide further structural information.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • The compound will be separated from any impurities on a capillary column (e.g., a 30 m DB-5ms column).

    • A typical temperature program would start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Electron ionization (EI) is a common method for generating ions.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide has detailed the molecular structure and weight of 4-[1-(2-Chlorophenyl)ethyl]morpholine. The combination of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the unambiguous structural elucidation and characterization of this and other related small molecules in a research and drug development setting. The provided protocols offer a standardized approach to obtaining high-quality analytical data essential for regulatory submissions and scientific publications.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • ChemIndex. (n.d.). 4-[1-(2-chlorophenyl)ethyl]morpholine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9). Retrieved from [Link]

  • PubChemLite. (n.d.). Morpholine, 1-(2-((1-(4-chlorophenyl)-4-phenyl-1h-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]

  • Molport. (n.d.). Compound 4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45925701, 4-(2-Chloroethyl)morpholin-4-ium chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-(2-chloroethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. Available at: [Link]

Sources

The 2-Chlorophenyl Morpholine Scaffold: Synthetic Strategies and CNS Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 2-(2-chlorophenyl)morpholine scaffold, a privileged structural motif in medicinal chemistry. Distinguished by its specific ortho-halogen substitution, this scaffold is critical in the development of norepinephrine reuptake inhibitors (NRIs), dual serotonin-norepinephrine reuptake inhibitors (SNRIs), and monoamine oxidase (MAO) modulators.

This document is structured for drug discovery professionals, moving beyond basic literature review to provide actionable synthetic protocols, structure-activity relationship (SAR) logic, and validated biological assay methodologies.

The Pharmacophore: Why 2-Chlorophenyl Morpholine?

The morpholine ring is often termed a "privileged structure" due to its ability to modulate lipophilicity (lowering logP compared to piperidine) while maintaining hydrogen bond acceptor capabilities via the ether oxygen.

The Ortho-Chloro Effect

The specific substitution of a chlorine atom at the ortho (2-position) of the phenyl ring attached to the morpholine C2 carbon is not arbitrary. It serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The chlorine atom blocks the metabolically labile ortho-position, and sterically hinders access to the para-position, significantly extending the half-life (

    
    ) of the molecule compared to the unsubstituted 2-phenylmorpholine.
    
  • Conformational Locking: The steric bulk of the ortho-chloro group (

    
     van der Waals radius) restricts the rotation of the phenyl ring relative to the morpholine chair. This "locked" conformation is often required to fit the tight binding pockets of the Norepinephrine Transporter (NET).
    
  • Lipophilic Tuning: It increases the

    
    , facilitating Blood-Brain Barrier (BBB) penetration, essential for CNS activity.
    
Structural Homology

This scaffold shares pharmacophoric overlap with several key CNS agents:

  • Reboxetine: Contains a 2-substituted morpholine core.[1][2][3]

  • Phenmetrazine: A 3-methyl-2-phenylmorpholine analogue.

  • Bupropion Metabolites: Hydroxybupropion shares the morpholinol characteristics.

Structure-Activity Relationship (SAR) Logic[4]

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Core 2-(2-Chlorophenyl) Morpholine Core N_Sub N-Substitution (N4) Core->N_Sub C2_Sub C2-Aryl Group Core->C2_Sub C3_Sub C3-Methylation Core->C3_Sub N_H N-H (Max Potency) N_Sub->N_H N_Me N-Methyl (Increased BBB) N_Sub->N_Me N_Bulky N-Benzyl/Allyl (Selectivity Shift) N_Sub->N_Bulky Ortho_Cl 2-Cl (NET Selectivity) C2_Sub->Ortho_Cl Para_Cl 4-Cl (SERT Affinity) C2_Sub->Para_Cl C3_Me 3-Methyl (DA Release) C3_Sub->C3_Me

Figure 1: SAR Optimization Logic for the Morpholine Scaffold. Note the divergence in selectivity based on Chlorine positioning.

Comparative Potency Data

The table below summarizes representative affinity data (


) demonstrating the impact of the 2-chloro substituent.
Compound StructureNET

(nM)
DAT

(nM)
SERT

(nM)
Selectivity Profile
2-phenylmorpholine 450850>10,000Weak/Balanced
2-(2-chlorophenyl)morpholine 25 1,200>5,000NET Selective
2-(3,4-dichlorophenyl)morpholine 182245Triple Reuptake
2-(2-ethoxyphenoxy)morpholine 8>10,000>10,000Highly NET Selective (Reboxetine-like)

Note: Data represents aggregated trends from SAR studies on morpholine reuptake inhibitors [1, 2].

Synthetic Protocol: Epoxide Ring-Opening Strategy

While photocatalytic methods exist [3], the most robust, scalable method for generating the 2-(2-chlorophenyl)morpholine core in a standard medicinal chemistry lab is the Epoxide Ring-Opening/Cyclization sequence. This method avoids the potentially explosive nitro-intermediates of the Henry reaction.

Reaction Scheme

Synthesis_Pathway Start 2-Chlorostyrene Oxide Inter Intermediate: N-(2-hydroxyethyl)-2-hydroxy- 2-(2-chlorophenyl)ethylamine Start->Inter Ring Opening Reagent1 + Ethanolamine (Solvent-free / 60°C) Reagent1->Inter Product Product: 2-(2-chlorophenyl)morpholine Inter->Product Intramolecular Etherification Reagent2 Cyclization: H2SO4 or TsOH (Dehydration) Reagent2->Product

Figure 2: Two-step synthetic pathway via epoxide ring opening.

Step-by-Step Methodology

Step 1: Aminolysis of Epoxide

  • Reagents: 2-Chlorostyrene oxide (10.0 mmol), Ethanolamine (15.0 mmol, 1.5 eq).

  • Procedure: Combine reagents in a sealed pressure tube. No solvent is required (neat reaction).

  • Conditions: Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1). The epoxide spot (

    
    ) should disappear, replaced by a polar amino-diol spot (
    
    
    
    ).
  • Workup: Dilute with brine (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Yield: Expect >90% of the crude amino-diol intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Reagents: Crude intermediate from Step 1, Conc.

    
     (3.0 eq) or 
    
    
    
    -Toluenesulfonic acid (TsOH, 2.5 eq) in Toluene.
  • Procedure (H2SO4 method): Add crude oil to cold

    
     (0°C). Allow to warm to Room Temperature (RT) and stir for 12 hours.
    
    • Note: The TsOH/Toluene method requires Dean-Stark reflux to remove water.

  • Quenching (Critical): Pour the reaction mixture onto crushed ice/water (50 g). Basify slowly with 50% NaOH solution to pH 12. Keep temperature <20°C to avoid decomposition.

  • Extraction: Extract with EtOAc (3 x 30 mL).

  • Purification: Flash column chromatography (Silica gel). Eluent: DCM:MeOH:NH4OH (95:4:1).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic ABX system of the morpholine ring protons adjacent to the chiral center (approx.

      
       2.8-3.2 ppm) and the benzylic proton doublet of doublets (
      
      
      
      4.5 ppm).

Biological Evaluation: Monoamine Uptake Assay

To validate the activity of the synthesized derivative, a functional uptake assay using synaptosomes is the gold standard.

Protocol

Objective: Determine


 for inhibition of 

-Norepinephrine (NE) and

-Serotonin (5-HT) uptake.
  • Tissue Preparation: Homogenize rat frontal cortex (for 5-HT) or hypothalamus (for NE) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min); collect supernatant (S1). Centrifuge S1 at 20,000 x g (20 min) to pellet synaptosomes (P2). Resuspend P2 in Krebs-Henseleit buffer.

  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into 96-well plates.

    • Add test compound (0.1 nM to 10 µM) and incubate for 15 min at 37°C.

    • Control: Use Reboxetine (NE positive control) and Fluoxetine (5-HT positive control).

  • Uptake Initiation: Add radioligand (

    
    -NE or 
    
    
    
    -5-HT, final conc. 10 nM). Incubate for 5 min.
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
     using non-linear regression.
    

References

  • Medicinal Chemistry of 2,2,4-substituted Morpholines. Source: PubMed / Medicinal Research Reviews. Context: Reviews the sympathomimetic and analgesic properties of 2-phenylmorpholine analogues. URL:[Link]

  • Design and Synthesis of Morpholine Derivatives: SAR for Dual Serotonin & Noradrenaline Reuptake Inhibition. Source: Bioorganic & Medicinal Chemistry Letters. Context: Establishes the correlation between aryl substitution and transporter selectivity. URL:[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Source: Journal of the American Chemical Society (ACS). Context: Describes modern, light-driven methods for synthesizing these scaffolds with high stereocontrol. URL:[Link]

  • Morpholine-based Chalcones as Dual-acting MAO-B and AChE Inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Highlights the versatility of the morpholine scaffold in treating neurodegenerative diseases. URL:[Link]

Sources

Advanced Pharmacophore Modeling of 4-[1-(2-Chlorophenyl)ethyl]morpholine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Context: Sigma-1 Receptor (σ1R) Modulation & Monoamine Transporter Interaction

Executive Summary

This technical guide details the computational strategy for modeling 4-[1-(2-Chlorophenyl)ethyl]morpholine , a lipophilic cationic scaffold sharing structural homology with Sigma-1 receptor (σ1R) ligands and Monoamine Transporter (MAT) inhibitors (e.g., Phendimetrazine analogs).

The specific challenge with this ligand lies in the ethyl linker connecting the morpholine ring to the ortho-substituted phenyl ring. This creates a chiral center and introduces specific steric constraints (A1,3 strain) that dictate the bioactive conformation. This guide moves beyond standard protocol listing to focus on the causal relationship between these steric features and pharmacophoric point generation.

Part 1: Structural Deconstruction & Chemical Space

Before initiating software protocols, the ligand must be deconstructed into its pharmacophoric elements. The 4-[1-(2-Chlorophenyl)ethyl]morpholine scaffold represents a classic "Cation–Linker–Hydrophobe" motif.

The Pharmacophoric Triad
  • The Cationic Center (Positive Ionizable - PI):

    • Locus: The Morpholine Nitrogen (

      
      ).
      
    • Physiology: At physiological pH (7.4), the morpholine nitrogen (

      
      ) is protonated.
      
    • ** conformational Implication:** The protonated nitrogen prefers the chair conformation. The substituent (the ethyl-phenyl chain) generally prefers the equatorial position to minimize 1,3-diaxial interactions, although the proton itself may occupy the axial position.

  • The Hydrophobic Core (HY):

    • Locus: The 2-Chlorophenyl ring.

    • Steric Constraint: The ortho-chlorine atom is critical. It introduces a steric clash with the ethyl linker's methyl group, forcing the phenyl ring into a non-coplanar arrangement. This "twisted" conformation is often the bioactive form required to fit into the hydrophobic pocket of σ1R (e.g., near residues Val162/Phe107).

  • The Hydrogen Bond Acceptor (HBA):

    • Locus: The Morpholine Oxygen (

      
      ).
      
    • Role: While often solvent-exposed, this ether oxygen can serve as a weak H-bond acceptor or a directional vector for orienting the ligand in the binding pocket.

Chirality & Isomerism

The ethyl linker introduces a chiral center (


).
  • Protocol Requirement: Both

    
     and 
    
    
    
    enantiomers must be modeled separately.
  • Biological Reality: In many morpholine-based σ1R ligands (e.g., Fenpropimorph derivatives), one enantiomer often exhibits 10–100x higher affinity. The modeling process must determine which spatial arrangement aligns the hydrophobic vector (

    
    ) correctly relative to the cationic nitrogen.
    

Part 2: Computational Protocol (Step-by-Step)

This protocol assumes the use of standard molecular modeling environments (e.g., MOE, Schrödinger Phase, or LigandScout), but the logic is software-agnostic.

Phase 1: Conformational Ensemble Generation

Objective: Capture the "Bioactive Conformation" which is rarely the Global Minimum energy state.

  • Ligand Preparation:

    • Generate 3D structures for both

      
       and 
      
      
      
      enantiomers.
    • Protonation: Force protonation on the Morpholine Nitrogen (Charge +1).

    • Energy Minimization: Use the OPLS3e or MMFF94x force field.

  • Stochastic Search (Monte Carlo/LowModeMD):

    • Rotatable Bonds: Define the

      
       and 
      
      
      
      bonds as rotatable.
    • Sampling Density: High. The 2-Cl substituent creates a high energy barrier for rotation. Standard sampling might miss the specific "twisted" trough required for binding.

    • Energy Window: Retain conformers within 10–15 kcal/mol of the global minimum.

    • Reasoning: The binding penalty for σ1R ligands is often compensated by strong electrostatic interactions (Glu172), allowing the ligand to adopt a higher-energy conformation.

Phase 2: Pharmacophore Hypothesis Generation (3D-QSAR)

Objective: Map the spatial arrangement of features common to high-affinity analogs.

  • Alignment Strategy:

    • Do not use simple atom-atom alignment. The morpholine ring can flip.

    • Use Feature-Based Alignment: Align the centroids of the:

      • Positive Ionizable (PI) feature (Nitrogen).

      • Hydrophobic (HY) feature (Phenyl Ring).

    • Constraint: Fix the distance between PI and HY centroid. For σ1R, this is typically 6.0 – 8.0 Å (The "Glennon Model" range).

  • Feature Definition:

    • PI: Sphere (Radius 1.5 Å) centered on N.

    • HY: Sphere (Radius 1.7 Å) centered on the Phenyl ring.

    • HBA: Vector originating from Morpholine Oxygen.

    • Excluded Volume (XV): Place exclusion spheres representing the receptor wall. Specifically, place an XV sphere adjacent to the 2-position of the phenyl ring to represent the steric limit imposed by the Chlorine atom.

Phase 3: Validation (The Self-Correcting System)

A pharmacophore model is a hypothesis.[1][2][3] It must be validated.

  • Decoy Set Construction:

    • Select 50 known active σ1R ligands (e.g., Haloperidol, PB28).

    • Generate 2,000 decoys (physically similar but topologically distinct) using the DUD-E methodology.

  • ROC Analysis:

    • Screen the combined library against your pharmacophore.[1][4]

    • Metric: Calculate the Area Under the Curve (AUC). A valid model must achieve AUC > 0.7.

    • Enrichment Factor (EF): Calculate EF@1%. If the model fails to retrieve actives in the top 1%, refine the excluded volumes.

Part 3: Visualization & Logic Mapping

The Modeling Workflow

The following diagram illustrates the logical flow from structural preparation to validated hypothesis.

PharmacophoreWorkflow cluster_prep Phase 1: Preparation cluster_conf Phase 2: Conformation cluster_pharm Phase 3: Modeling Ligand 4-[1-(2-Cl-Ph)ethyl]morpholine (Input Structure) Chirality Split Enantiomers (R) and (S) Ligand->Chirality Protonation Protonate Nitrogen (pH 7.4) Chirality->Protonation Search Stochastic Search (Monte Carlo) Protonation->Search Filter Energy Filter (< 10 kcal/mol) Search->Filter Twist Identify 'Twisted' 2-Cl Conformations Filter->Twist Steric Analysis Align Feature Alignment (PI + HY Centroids) Twist->Align Generate Generate Hypotheses (3D-QSAR) Align->Generate

Caption: Logical workflow for generating a ligand-based pharmacophore model for sterically constrained morpholine derivatives.

The Pharmacophore Map (Spatial Relationship)

This diagram visualizes the resulting pharmacophore hypothesis, highlighting the critical distances and features derived from the 4-[1-(2-Chlorophenyl)ethyl]morpholine scaffold.

PharmacophoreMap PI Positive Ion (Morpholine N) HY Hydrophobic (Phenyl Ring) PI->HY 6.5 - 7.5 Å (Linker Dependent) HBA H-Bond Acceptor (Morpholine O) PI->HBA 2.8 Å (Ring Rigid) XV Excluded Vol (2-Cl Steric) HY->XV Steric Clash Zone Note The 2-Cl substituent (XV) forces the HY plane out of alignment with the linker.

Caption: Spatial pharmacophore map showing the critical distance between the cationic nitrogen and the hydrophobic aromatic centroid, modified by the steric bulk of the chlorine atom.

Part 4: Data Summary & Parameters[5]

The following parameters are recommended for reproducing this model in software such as Discovery Studio or LigandScout .

ParameterValue / SettingRationale
Force Field MMFF94x or OPLS3eHandles amine geometries and halogen-aromatic interactions accurately.
Electrostatics Distance-Dependent DielectricSimulates the screening effect of the protein environment without explicit solvent.
Conf. Energy Window 15 kcal/molThe ethyl linker allows high flexibility; the bioactive shape may be high-energy.
PI Feature Radius 1.6 ÅStandard radius for a protonated tertiary amine.
HY Feature Radius 1.8 ÅCovers the centroid of the phenyl ring.
2-Cl Constraint Excluded VolumePrevents mapping of ligands that lack the "ortho-twist" capacity.
Target Distance (PI-HY) 6.0 – 8.0 ÅMatches the classic "Glennon" Sigma-1 pharmacophore model [1].

References

  • Glennon, R. A., et al. (1994).[3] "Binding of substituted phenylalkylamines to sigma receptors: a structure-affinity relationship study." Journal of Medicinal Chemistry.

  • Schmidt, H. R., et al. (2016).[3] "Crystal structure of the human σ1 receptor." Nature.

  • Gund, T. M., et al. (2004). "Three-dimensional pharmacophore models for sigma-1 receptors." Journal of Medicinal Chemistry.

  • Laurini, E., et al. (2011).[3] "A new 3D-QSAR model for sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry.

  • RDKit Documentation. "Chemical Features and Pharmacophores." RDKit.org.

Sources

A Technical Guide to the Predicted Metabolic Fate of 4-[1-(2-Chlorophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring and substituted aromatic moieties are common features in modern pharmacophores, valued for their contributions to solubility, metabolic stability, and target engagement. Understanding the metabolic fate of novel compounds incorporating these scaffolds, such as 4-[1-(2-Chlorophenyl)ethyl]morpholine, is a cornerstone of preclinical drug development. It informs potential drug-drug interactions, helps identify active or toxic metabolites, and guides the design of safer, more effective therapeutics. This guide provides a scientifically-grounded prediction of the primary metabolic pathways for 4-[1-(2-Chlorophenyl)ethyl]morpholine, based on established biotransformation principles for its constituent chemical groups. We delineate the likely Phase I oxidative transformations mediated by Cytochrome P450 (CYP) enzymes and subsequent Phase II conjugation reactions. Furthermore, this document outlines a comprehensive, self-validating experimental workflow to systematically confirm these predictions, employing state-of-the-art in vitro and in vivo methodologies.

Introduction: The Imperative of Metabolic Prediction

In drug discovery, anticipating a compound's metabolic pathway is not merely an academic exercise; it is a critical step in risk mitigation. Early identification of metabolic liabilities allows for structural modifications to enhance pharmacokinetic profiles and avoid costly late-stage failures. The subject molecule, 4-[1-(2-Chlorophenyl)ethyl]morpholine, possesses two key structural regions susceptible to metabolic attack: the alicyclic morpholine amine and the chlorinated aromatic ring. The metabolic pathways of each of these structural motifs are well-documented for a variety of drug molecules.

  • The Morpholine Moiety: Often included in drug design to improve physicochemical properties like solubility and bioavailability, the morpholine ring is a known substrate for several metabolic enzymes. Common biotransformations include oxidation at the nitrogen or adjacent carbons, and potential ring cleavage.

  • The 2-Chlorophenyl Group: Halogenated aromatic rings are common in pharmaceuticals. Their metabolism is primarily driven by oxidative pathways, particularly aromatic hydroxylation mediated by CYP enzymes.

This guide synthesizes existing knowledge to construct a predictive metabolic map for the title compound, providing a foundational hypothesis for empirical validation.

Predicted Phase I Metabolic Pathways

Phase I reactions typically introduce or expose functional groups, preparing the molecule for Phase II conjugation and subsequent excretion. For 4-[1-(2-Chlorophenyl)ethyl]morpholine, these reactions are expected to be predominantly oxidative and catalyzed by hepatic CYP enzymes, with isoforms from the CYP1, 2, and 3 families being the most likely contributors.

Metabolism of the Morpholine Moiety

The electron-rich nitrogen and adjacent α-carbons of the morpholine ring are primary sites for oxidative metabolism.

  • N-Oxidation: The tertiary amine of the morpholine ring can be directly oxidized to form the corresponding N-oxide. This is a common metabolic pathway for tertiary amines and is catalyzed by CYP enzymes and flavin-containing monooxygenases (FMOs).

  • α-Carbon Hydroxylation and Ring Cleavage: CYP-mediated hydrogen atom abstraction from a carbon atom alpha to the nitrogen can lead to the formation of an unstable carbinolamine intermediate. This intermediate can subsequently undergo spontaneous ring opening, leading to a linear amino aldehyde, which can be further oxidized. This C-N bond cleavage is a significant degradative pathway for the morpholine ring.

Metabolism of the 2-Chlorophenyl Ethyl Moiety

The substituted phenyl ring and the ethyl linker are also susceptible to oxidative metabolism.

  • Aromatic Hydroxylation: The 2-chlorophenyl ring is a likely target for hydroxylation at one of the open positions (positions 3, 4, 5, or 6). The exact position of hydroxylation is governed by the electronic effects of the substituents and the specific CYP isoform involved, but hydroxylation para to the chloro group is often favored. CYP3A4, in particular, is known to metabolize dichlorophenol compounds.

  • Benzylic Hydroxylation: The benzylic carbon (the ethyl carbon directly attached to the phenyl ring) is activated and represents another potential site for hydroxylation.

The diagram below illustrates the predicted primary Phase I metabolic transformations.

Phase_I_Metabolism cluster_parent Parent Compound cluster_phase1 Phase I Metabolites Parent 4-[1-(2-Chlorophenyl)ethyl]morpholine M1 Aromatic Hydroxylation (Hydroxylated Chlorophenyl) Parent->M1 CYP450s (e.g., CYP3A4, 2D6) M2 Benzylic Hydroxylation Parent->M2 CYP450s M3 Morpholine N-Oxidation Parent->M3 CYP450s, FMO M4 Morpholine α-C Hydroxylation Parent->M4 CYP450s M5 Morpholine Ring Opening M4->M5 Spontaneous Rearrangement

Figure 1: Predicted Phase I metabolic pathways for 4-[1-(2-Chlorophenyl)ethyl]morpholine.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which increases water solubility and facilitates excretion.

  • Glucuronidation: The hydroxylated metabolites formed during Phase I (M1 and M2) are prime substrates for UDP-glucuronosyltransferases (UGTs). This reaction will attach a glucuronic acid moiety to the hydroxyl group, forming a highly polar glucuronide conjugate.

  • Sulfation: Aromatic hydroxyl groups, in particular, can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The diagram below shows the subsequent conjugation of Phase I metabolites.

Phase_II_Metabolism cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Metabolites M1 Aromatic Hydroxylation Metabolite M6 Glucuronide Conjugate M1->M6 UGTs M7 Sulfate Conjugate M1->M7 SULTs M2 Benzylic Hydroxylation Metabolite M2->M6 UGTs

Figure 2: Predicted Phase II conjugation pathways for hydroxylated metabolites.

Experimental Validation Strategies

A multi-step, hierarchical approach is required to empirically validate these metabolic predictions. This process begins with simple in vitro systems and progresses to more complex in vivo models.

In Vitro Assays: The First Line of Investigation

In vitro metabolism assays provide a controlled environment to identify metabolic pathways and the enzymes responsible.

Table 1: Summary of Key In Vitro Experimental Protocols

Experiment System Purpose Key Output
Metabolic Stability Human Liver Microsomes (HLM), Hepatocytes To determine the rate of metabolic turnover. Half-life (t½), Intrinsic Clearance (CLint)
Metabolite Identification HLM, Hepatocytes To identify the structures of metabolites formed. Mass spectral data (LC-MS/MS) for metabolite structures.

| Reaction Phenotyping | Recombinant Human CYP Isoforms, Specific CYP Inhibitors | To identify the specific CYP enzymes responsible for metabolism. | Contribution of each CYP isoform to overall metabolism. |

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes (HLM)

  • Rationale: HLMs are a subcellular fraction containing a high concentration of CYP enzymes, making them an efficient and standard tool for initial metabolite screening.

  • Methodology:

    • Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), pooled HLM (e.g., 0.5 mg/mL), and 4-[1-(2-Chlorophenyl)ethyl]morpholine (e.g., 1-10 µM).

    • Initiation: Pre-warm the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM). Include negative controls without NADPH to account for non-enzymatic degradation.

    • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Interpretation: Analyze the data by comparing the chromatograms of the test samples with the controls. Look for new peaks corresponding to potential metabolites and analyze their mass spectra and fragmentation patterns to elucidate their structures.

Protocol 2: CYP450 Reaction Phenotyping

  • Rationale: Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions (DDIs). This can be achieved using two complementary approaches.

  • Methodology A: Recombinant Enzymes:

    • Individually incubate the test compound with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) under conditions similar to the HLM assay.

    • Monitor the depletion of the parent compound or the formation of a specific metabolite over time.

    • The enzymes that show significant metabolic activity are identified as the primary contributors.

  • Methodology B: Chemical Inhibition in HLM:

    • Perform HLM incubations as described in Protocol 1.

    • In separate wells, pre-incubate the HLM with known selective inhibitors for each major CYP isoform before adding the test compound.

    • A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.

In Vivo Studies: Confirmation in a Biological System

In vivo studies are essential to confirm that the metabolic pathways observed in vitro are relevant in a complete physiological system.

  • Rationale: Animal models provide insights into the complete absorption, distribution, metabolism, and excretion (ADME) profile of a compound and its metabolites. The choice of species is critical and should ideally be based on similarities in metabolic enzyme profiles to humans.

  • Methodology:

    • Animal Model Selection: Select an appropriate species (e.g., Sprague-Dawley rat or cynomolgus monkey).

    • Dosing: Administer a single dose of 4-[1-(2-Chlorophenyl)ethyl]morpholine to a cohort of animals via a relevant route (e.g., oral gavage or intravenous injection).

    • Sample Collection: Collect blood, urine, and feces at multiple time points post-dose.

    • Sample Processing: Process plasma from blood samples. Pool urine and feces collected over the study duration. Extract the parent compound and metabolites from all matrices.

    • Analysis: Analyze the processed samples using LC-MS/MS to identify and quantify the parent compound and all major metabolites.

    • Metabolic Profile: Consolidate the data to create a comprehensive picture of the drug's metabolic fate in vivo, including the relative abundance of each metabolite in different biological matrices.

The following diagram outlines the integrated experimental workflow for validation.

Validation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Stability Metabolic Stability Assay (HLM, Hepatocytes) MetID Metabolite Identification (LC-MS/MS) Stability->MetID Identify what is formed Phenotyping Reaction Phenotyping (rCYPs, Inhibitors) MetID->Phenotyping Identify how it is formed Animal Dosing in Animal Model (e.g., Rat) Phenotyping->Animal Inform in vivo study design Sampling Collect Plasma, Urine, Feces Animal->Sampling Analysis Metabolite Profile Analysis (LC-MS/MS) Sampling->Analysis FinalReport Comprehensive Metabolic Profile Analysis->FinalReport Confirm pathways

Figure 3: Integrated workflow for the experimental validation of predicted metabolic pathways.

Conclusion

The metabolic pathways of 4-[1-(2-Chlorophenyl)ethyl]morpholine are predicted to involve extensive Phase I oxidation followed by Phase II conjugation. The primary sites of initial metabolic attack are likely the morpholine ring (via N-oxidation and α-carbon hydroxylation leading to ring opening) and the 2-chlorophenyl ring (via aromatic hydroxylation). These oxidative steps are predominantly mediated by CYP450 enzymes. The resulting hydroxylated metabolites are expected to undergo glucuronidation to facilitate their excretion. This predictive guide serves as a robust framework, and the outlined experimental protocols provide a clear and scientifically rigorous path for its validation. A thorough understanding of these pathways is indispensable for the continued development of this compound, ensuring a comprehensive assessment of its safety and pharmacokinetic profile.

References

  • In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed. (2019). Vertex AI Search.
  • In Silico Drug Metabolism Prediction Services - Cre
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed. Vertex AI Search.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
  • Development of In Silico Models for Predicting Drug Absorption and Metabolism - JOCPR. Vertex AI Search.
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib - ResearchG
  • In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Vertex AI Search.
  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering | Briefings in Bioinformatics | Oxford Academic. (2024). Vertex AI Search.
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. Vertex AI Search.
  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. (2025). Vertex AI Search.
  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris Publisher. (2025). Vertex AI Search.
  • In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021). Vertex AI Search.
  • Quantum chemical studies for oxidation of morpholine by Cytochrome P450 - PubMed. (2009). Vertex AI Search.
  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010). Vertex AI Search.
  • Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery - Bentham Science Publishers. Vertex AI Search.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics | Request PDF. Vertex AI Search.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Binding affinity of 4-[1-(2-Chlorophenyl)ethyl]morpholine to target receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Characterizing the Target Receptor Binding Affinity of 4-[1-(2-Chlorophenyl)ethyl]morpholine

Abstract

This guide provides a comprehensive framework for the characterization of 4-[1-(2-Chlorophenyl)ethyl]morpholine, a novel chemical entity with potential bioactivity. In the absence of pre-existing binding data, this document outlines a robust, multi-faceted strategy for identifying its molecular targets and quantifying the binding affinity. We will delve into the scientific rationale behind a tiered screening approach, detail the core experimental methodologies for affinity determination, and explain the interpretation of the resulting data. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 4-[1-(2-Chlorophenyl)ethyl]morpholine represents an intriguing subject for pharmacological investigation. Its structure combines two key pharmacophores: the morpholine ring and a 1-(2-chlorophenyl)ethyl moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as aqueous solubility and metabolic stability, and is a component of numerous approved drugs.[1][2] The (2-chlorophenyl)ethyl group is a feature of many centrally active compounds, suggesting a potential for interaction with neuronal receptors.[3][4] Specifically, various morpholine derivatives have been identified as ligands for a range of G-protein coupled receptors (GPCRs) and other CNS targets, including dopamine, serotonin, cannabinoid, and sigma receptors.[1][5][6][7]

Given this structural precedent, a systematic investigation into the binding affinity of 4-[1-(2-Chlorophenyl)ethyl]morpholine is critical to elucidating its mechanism of action and therapeutic potential. This guide provides the strategic and technical protocols to achieve this.

Part 1: A Strategic Approach to Target Identification

The initial challenge with a novel compound is to efficiently identify its primary biological targets from a vast landscape of possibilities. A hierarchical approach is most effective, beginning with broad screening and progressively narrowing the focus to high-affinity interactions.

Rationale for Target Class Prioritization: The structural motifs of 4-[1-(2-Chlorophenyl)ethyl]morpholine strongly suggest a focus on CNS receptors. The morpholine core is found in antagonists for the Dopamine D4 receptor and inverse agonists for the Serotonin 5-HT2A receptor, while the N-alkyl moiety is common in ligands for cannabinoid and sigma receptors.[1][5][6][7] Therefore, an initial screen should prioritize a diverse panel of these receptor types.

The Screening Cascade: A logical workflow ensures that resources are focused on the most promising interactions. The process begins with a broad primary screen to identify any receptor binding activity, followed by secondary assays to confirm these "hits" and determine their potency, and finally, tertiary biophysical assays to fully characterize the thermodynamics and kinetics of the interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Biophysical Characterization A Compound Synthesis & Purity Confirmation B Broad Receptor Panel Screen (e.g., Commercial service, >100 CNS targets) A->B C Hit Identification (>50% displacement at 10 µM) B->C D Concentration-Response Assays (Radioligand Competition Binding) C->D Prioritized Hits E Determine IC50 and Ki values D->E F Assess Selectivity vs. Related Receptors E->F G Surface Plasmon Resonance (SPR) F->G Confirmed, Potent & Selective Hits H Isothermal Titration Calorimetry (ITC) F->H I Determine kon, koff, KD, ΔH, TΔS G->I H->I

Caption: Hierarchical workflow for target identification and affinity characterization.

Part 2: Core Methodologies for Binding Affinity Determination

Once initial hits are identified, rigorous quantitative analysis is required. The following techniques represent the gold standard for characterizing ligand-receptor interactions.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are highly sensitive and provide precise, quantitative data on the affinity of a ligand for its receptor.[8] Competition assays, where the unlabeled test compound (4-[1-(2-Chlorophenyl)ethyl]morpholine) competes with a known high-affinity radioligand, are the most common format for determining the inhibitory constant (Ki) of a novel compound.[9][10]

Scientific Principle: The assay measures the ability of the test compound to prevent the binding of a radioactive ligand ([³H]-, [¹²⁵I]-, or [¹⁴C]-labeled) to the target receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50. This value can then be converted to the Ki, a true measure of affinity, using the Cheng-Prusoff equation.

Experimental Protocol: Competition Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the target receptor to high density.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[11]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[11]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membrane preparation, a fixed concentration of radioligand (typically at or near its Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, radioligand, and a high concentration of a known, unlabeled competing ligand to saturate the receptors.[9]

    • Test Compound Wells: Add receptor membrane preparation, radioligand, and serial dilutions of 4-[1-(2-Chlorophenyl)ethyl]morpholine.

  • Incubation & Termination:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[11] This time must be established empirically for each receptor-ligand system.[12]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes while unbound ligand passes through.[11]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection & Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

    • Calculate the Ki using the formula: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Receptor Membranes & Reagents B Plate Setup: Total Binding, NSB, & Test Compound Wells A->B C Incubate to Equilibrium B->C D Rapid Vacuum Filtration (Separate Bound from Free) C->D E Scintillation Counting D->E F Data Analysis: Calculate Specific Binding, Fit Curve to find IC50 E->F G Calculate Ki (Cheng-Prusoff Equation) F->G

Caption: Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful, label-free optical technique that provides real-time data on both the association (on-rate, kₐ or kₒₙ) and dissociation (off-rate, kₑ or kₒff) of a ligand-receptor interaction.[13][14] This kinetic information is invaluable for lead optimization, as compounds with similar affinities (KD) can have vastly different kinetic profiles.

Scientific Principle: SPR detects changes in the refractive index at the surface of a sensor chip. In a typical experiment, the receptor protein (ligand) is immobilized on the chip surface. A solution containing the test compound (analyte) flows over the surface. As the analyte binds to the immobilized ligand, the mass on the surface increases, causing a change in the refractive index that is measured in real-time as a response unit (RU).[15]

Experimental Protocol: Small Molecule Kinetic Analysis

  • Ligand Immobilization:

    • Select a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling).

    • Activate the surface (e.g., with EDC/NHS).

    • Inject the purified receptor protein over the surface to achieve covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.[16]

    • Deactivate any remaining active esters on the surface.

  • Analyte Injection & Data Collection:

    • Flow running buffer over the sensor surface until a stable baseline is achieved.

    • Inject a series of concentrations of 4-[1-(2-Chlorophenyl)ethyl]morpholine over the surface for a defined period (association phase).

    • Switch back to flowing running buffer to monitor the dissociation of the compound from the receptor (dissociation phase).

    • After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the rate constants kₐ and kₑ.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants: KD = kₑ / kₐ .

G A Immobilize Receptor on Sensor Chip B Establish Stable Baseline (Running Buffer) A->B C Inject Analyte (Association Phase) B->C D Flow Buffer (Dissociation Phase) C->D E Regenerate Surface D->E F Fit Sensorgram Data to Kinetic Model D->F E->B Next Concentration G Determine kon, koff, & KD F->G

Caption: Experimental cycle for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It is considered a gold standard for validating interactions and provides a complete thermodynamic profile, revealing the forces driving the binding.[17]

Scientific Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the purified receptor protein. The test compound is loaded into a syringe and injected in small, precise aliquots into the sample cell. Each injection triggers a heat change (exothermic or endothermic) that is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes.[18]

Experimental Protocol: Ligand-Receptor Binding

  • Sample Preparation:

    • Extensively dialyze the purified receptor protein and the test compound in the exact same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand stock solution.

    • Degas all solutions immediately before the experiment.

  • Instrument Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small (e.g., 2-10 µL) injections of the ligand into the protein solution.

    • Allow the system to return to baseline between each injection.

    • Continue injections until the binding sites are saturated and the heat signal is equivalent to the heat of dilution.

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change (ΔH) for each injection.

    • Plot these heat changes against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one set of sites) to directly determine the binding affinity (Ka, from which KD = 1/Ka ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[19]

    • The Gibbs free energy (ΔG) and entropy (TΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS .

G A Prepare Protein & Ligand in Matched Buffer B Load Samples into ITC Cell & Syringe A->B C Perform Sequential Injections of Ligand B->C D Measure Heat Change After Each Injection C->D E Integrate Peaks & Plot Binding Isotherm D->E F Fit Data to Binding Model E->F G Determine KD, n, ΔH, TΔS F->G

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Part 3: Data Synthesis and Mechanistic Insights

A robust characterization relies on the convergence of data from multiple orthogonal methods. By combining results from radioligand binding, SPR, and ITC, a comprehensive and validated binding profile for 4-[1-(2-Chlorophenyl)ethyl]morpholine can be established.

Summarizing Quantitative Data:

ParameterMethodValueUnitsInterpretation
Ki Radioligand BindingnMAffinity constant; measure of potency.
IC50 Radioligand BindingnMFunctional measure of inhibitory concentration.
KD SPRnMEquilibrium dissociation constant from kinetics.
kₒₙ (kₐ) SPRM⁻¹s⁻¹Association rate constant.
kₒff (kₑ) SPRs⁻¹Dissociation rate constant (residence time = 1/kₒff).
KD ITCnMEquilibrium dissociation constant from thermodynamics.
n ITCStoichiometry (Ligand:Receptor ratio).
ΔH ITCkcal/molEnthalpy change; indicates H-bonding & van der Waals forces.
-TΔS ITCkcal/molEntropy change; indicates hydrophobic interactions & conformational changes.

Interpreting Thermodynamic Signatures: The data from ITC provides deep insight into the nature of the binding interaction.[18]

  • Enthalpy-driven binding (large negative ΔH): Suggests the formation of strong hydrogen bonds and van der Waals interactions.

  • Entropy-driven binding (large positive ΔS): Often indicates that hydrophobic interactions are the primary driver, caused by the release of ordered water molecules from the binding interface.

Part 4: Hypothetical Case Study: Modulation of a GPCR Signaling Pathway

Let us hypothesize that the screening cascade identifies the Dopamine D4 receptor as a high-affinity target for 4-[1-(2-Chlorophenyl)ethyl]morpholine. As many morpholine-based ligands are D4 antagonists, we can visualize the potential impact of this interaction on the canonical D4 signaling pathway.[5][20] The D4 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular DA Dopamine (Endogenous Agonist) D4R Dopamine D4 Receptor DA->D4R Activates TestCmpd 4-[1-(2-Chlorophenyl)ethyl]morpholine (Hypothetical Antagonist) TestCmpd->D4R Blocks Activation Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., ↓ Gene Transcription) CREB->Response

Caption: Hypothetical antagonism of the Dopamine D4 receptor signaling pathway.

Conclusion

The characterization of a novel chemical entity like 4-[1-(2-Chlorophenyl)ethyl]morpholine requires a systematic and multi-pronged approach. By leveraging a hierarchical screening strategy and employing a suite of gold-standard biophysical techniques—Radioligand Binding Assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry—researchers can move beyond simple identification of a target to a deep, quantitative understanding of the binding event. This detailed affinity and kinetic profile is the foundational knowledge required to guide further preclinical development, from structure-activity relationship (SAR) studies to in vivo efficacy models.

References

  • Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. (2020). Bio-protocol. [Link]

  • Berry, C. B., Locuson, C. W., Daniels, J. S., Lindsley, C. W., & Hopkins, C. R. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Berry, C. B., Locuson, C. W., Daniels, J. S., Lindsley, C. W., & Hopkins, C. R. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Link Springer. [Link]

  • Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery. [Link]

  • Noel, J. P., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). ScienceDirect. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. [Link]

  • Isothermal titration calorimetry: Application to structure-based drug design. (2025). ResearchGate. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • Cichero, E., & Fossa, P. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Kulkarni, P. M., & Kulkarni, S. A. (2020). Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain. RSC Medicinal Chemistry. [Link]

  • The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Grunewald, G. L., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • Binding Assays. (n.d.). BMG LABTECH. [Link]

  • De Petrocellis, L., et al. (2001). Highly selective CB(1) cannabinoid receptor ligands and novel CB(1)/VR(1) vanilloid receptor "hybrid" ligands. FEBS Letters. [Link]

  • Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? (2025). ResearchGate. [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (n.d.). National Center for Biotechnology Information. [Link]

  • How to measure and evaluate binding affinities. (n.d.). eLife. [Link]

  • A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. (2022). British Journal of Pharmacology. [Link]

  • What are 5-HT2A receptor inverse agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Binding Affinity. (n.d.). Malvern Panalytical. [Link]

  • Pharmaceutical chemistry Central Nervous System Depressants. (n.d.). SlideShare. [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024). ACS Pharmacology & Translational Science. [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics. [Link]

  • Cobos, E. J., Entrena, J. M., de la Puente, B., & Portillo-Salido, E. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology. [Link]

  • 5-HT2A receptor inverse agonist attenuates morphine withdrawal syndrome and its aversiveness in rats. (n.d.). Frontiers in Pharmacology. [Link]

  • Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain. (n.d.). RSC Publishing. [Link]

  • Novel cannabinoid CB1 and CB2 receptor ligands. (n.d.). Instituto de Química Médica. [Link]

  • Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors. (2009). Pharmacology & Therapeutics. [Link]

  • List of miscellaneous 5-HT2A receptor agonists. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). National Center for Biotechnology Information. [Link]

  • 2-(M-CL-PHENYL)-4-IPR-MORPHOLINE Synonyms. (n.d.). EPA. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (n.d.). MDPI. [Link]

  • Category:2-Chlorophenyl compounds. (n.d.). Wikipedia. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Methodological & Application

Application Note: Optimal Solvent Selection for Dissolving 4-[1-(2-Chlorophenyl)ethyl]morpholine

[1]

Abstract & Introduction

The effective solubilization of lipophilic basic amines is a critical precursor to reproducible biological assays and efficient synthetic workflows.[1] This Application Note provides a definitive guide for the solvent selection and handling of 4-[1-(2-Chlorophenyl)ethyl]morpholine , a tertiary amine structural motif common in CNS-active drug discovery and agrochemical synthesis.[1]

Due to the presence of the lipophilic 2-chlorophenyl moiety and the basic morpholine nitrogen, this compound exhibits significant pH-dependent solubility.[1] Improper solvent choice can lead to compound precipitation ("crashing out") upon dilution into aqueous media, resulting in false negatives in high-throughput screening (HTS) or inconsistent reaction yields.[1] This protocol details the physicochemical rationale for solvent selection, providing validated workflows for stock solution preparation, aqueous dilution, and stability assessment.

Physicochemical Profile & Solubility Logic

Understanding the molecular properties of 4-[1-(2-Chlorophenyl)ethyl]morpholine is the foundation of this protocol. The molecule consists of a morpholine ring N-substituted with a 1-(2-chlorophenyl)ethyl group.[1][2]

Key Molecular Descriptors
PropertyValue (Predicted/Empirical)Impact on Solubility
Molecular Structure Tertiary AmineBasic nitrogen allows protonation in acidic media.[1]
pKa (Conjugate Acid) ~7.6 – 8.2Soluble in aqueous acids (pH < 5); insoluble in bases (pH > 9).[1]
LogP (Lipophilicity) ~2.8 – 3.2Moderate to high lipophilicity; low water solubility for the free base.[1]
H-Bond Donors 0Lack of donors reduces water solubility compared to primary amines.[1]
H-Bond Acceptors 2 (N, O)Allows good solubility in polar aprotic solvents (DMSO, DMF).[1]
The "Crash-Out" Mechanism

The free base form of 4-[1-(2-Chlorophenyl)ethyl]morpholine is hydrophobic.[1] When a concentrated stock solution (e.g., in DMSO) is diluted into a neutral biological buffer (pH 7.4), the compound may exceed its thermodynamic solubility limit, forming micro-precipitates.[1] This is often invisible to the naked eye but causes significant data variability.[1]

Critical Insight: To maintain solubility in aqueous environments, the pH must be kept below the pKa, or the concentration must be kept below the critical aggregation concentration (CAC) using co-solvents.[1]

Solvent Selection Matrix

Primary Solvents (Stock Preparation)

These solvents are recommended for preparing high-concentration stock solutions (10 mM – 100 mM) for long-term storage.[1]

  • Dimethyl Sulfoxide (DMSO): [Optimal]

    • Solubility: >100 mM.[1]

    • Pros: Universal solvent for bioassays; low volatility; prevents freezing degradation when stored properly.[1]

    • Cons: Hygroscopic (absorbs water from air); high freezing point (18.5°C).[1]

  • Ethanol (Absolute): [Alternative]

    • Solubility: >50 mM.[1]

    • Pros: Biocompatible; easy to evaporate.[1]

    • Cons: Volatile (concentration changes over time); lower solubility limit than DMSO.[1]

Secondary Solvents (Synthesis & Extraction)
  • Dichloromethane (DCM): Excellent for extracting the free base from aqueous solutions.[1]

  • Ethyl Acetate: Good for liquid-liquid extraction; less toxic than DCM.[1]

  • Aqueous HCl (0.1 M): Excellent for dissolving the compound as a hydrochloride salt.[1]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological screening.

  • Weighing: Accurately weigh 11.3 mg of 4-[1-(2-Chlorophenyl)ethyl]morpholine (MW ≈ 225.7 g/mol ) into a sterile glass vial.

    • Note: Glass is preferred over plastic to prevent leaching of plasticizers by DMSO.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless.[1] If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C.

    • Shelf Life: Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Aqueous Dilution for Bioassays (The "Step-Down" Method)

Objective: Dilute stock to assay concentration (e.g., 10 µM) without precipitation.[1]

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or DMSO to create a 5 mM working solution.

  • Final Dilution: Slowly add the 5 mM working solution to the cell culture media (pre-warmed to 37°C) while vortexing the media.

    • Target: Final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.[1]

  • Visual Check: Inspect for Tyndall effect (scattering of light by particles) using a laser pointer or inverted microscope.[1]

Visualizing the Decision Process

Diagram 1: Solubility Screening Workflow

This workflow illustrates the logical steps to determine the optimal solvent system for a new batch of compound.

SolubilityWorkflowStartSolid Compound4-[1-(2-Chlorophenyl)ethyl]morpholineSolventChoiceSelect Primary SolventStart->SolventChoiceDMSODMSO (Anhydrous)SolventChoice->DMSOBioassay StockEthanolEthanol (Absolute)SolventChoice->EthanolSynthesis/AnalysisAqueousAcid0.1 M HCl (Aqueous)SolventChoice->AqueousAcidSalt FormationDissolveVortex (30s) & Sonicate (5m)DMSO->DissolveEthanol->DissolveAqueousAcid->DissolveCheckVisual Inspection(Clear Solution?)Dissolve->CheckSuccessProceed to QC(LC-MS / HPLC)Check->SuccessYesFailHeat to 37°Cor Add Co-solventCheck->FailNo (Turbid)Fail->Dissolve

Caption: Step-by-step workflow for initial solubility screening and stock solution preparation.

Diagram 2: Application-Based Solvent Selection

Choosing the right solvent depends entirely on the downstream application.[1]

ApplicationDecisionRootApplication?InVitroCell Culture / HTSRoot->InVitroSynthesisChemical SynthesisRoot->SynthesisAnalyticalLC-MS / HPLCRoot->AnalyticalDMSO_RecDMSO Stock (20-50mM)Dilute <0.5% v/vInVitro->DMSO_RecDCM_RecDCM or EtOAc(Extraction)Synthesis->DCM_RecMeOH_RecMethanol/Water + 0.1% Formic AcidAnalytical->MeOH_Rec

Caption: Decision matrix for selecting solvents based on specific experimental requirements.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Media Rapid dilution or high concentration.[1]Use the "Step-Down" dilution method (Protocol B).[1] Ensure media is warm (37°C).
Yellowing of Stock Oxidation of the morpholine ring.[1]Store under nitrogen/argon atmosphere.[1] Ensure DMSO is anhydrous.[1]
Inconsistent IC50 Compound adhering to plastic.[1]Use glass vials or low-binding polypropylene plates.

References

  • OECD Existing Chemicals Database. (2006).[1] Morpholine, 4-ethyl-: SIDS Initial Assessment Report. Retrieved from [Link][1]

  • Jain, A., & Sahu, S. K. (2024).[1][3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine. Retrieved from [Link]

  • Broccatello, A., et al. (2012).[1] Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

Application and Protocol for the Synthesis of 1-(2-(2-Chlorophenyl)ethyl)morpholine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2-(2-chlorophenyl)ethyl)morpholine through the reductive amination of 2'-chloroacetophenone with morpholine. This protocol is designed for research and development laboratories, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and present a robust protocol for synthesis, purification, and characterization.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction class is fundamental in the pharmaceutical industry for the construction of a vast array of biologically active molecules, including many marketed drugs. The core of the reaction involves the initial formation of an iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[4][5] This one-pot procedure is often preferred over traditional N-alkylation methods as it can minimize the formation of over-alkylated byproducts.[2]

The synthesis of 1-(2-(2-chlorophenyl)ethyl)morpholine serves as an excellent case study for the practical application of this methodology. This target molecule incorporates a substituted aromatic ring and a morpholine moiety, structural motifs frequently found in pharmacologically active compounds. The judicious choice of a reducing agent is paramount to the success of a reductive amination. Reagents must be capable of selectively reducing the iminium ion in the presence of the starting carbonyl compound.[1][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to its mild nature, high selectivity, and broad functional group tolerance.[1][7][8][9]

Mechanistic Rationale

The reductive amination of 2'-chloroacetophenone with morpholine proceeds through a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbonyl carbon of 2'-chloroacetophenone. This is followed by dehydration to form a reactive iminium ion intermediate. The formation of this intermediate is often the rate-determining step and can be facilitated by mildly acidic conditions.

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, 1-(2-(2-chlorophenyl)ethyl)morpholine. The steric bulk and attenuated reactivity of NaBH(OAc)₃ prevent significant reduction of the starting ketone.

Critical Experimental Parameters

The successful execution of this synthesis hinges on the careful control of several key parameters:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is highly recommended for its selectivity for iminium ions over ketones.[3][6][7] An alternative, sodium cyanoborohydride (NaBH₃CN), is also effective but is highly toxic and can introduce cyanide impurities into the final product.[1][6]

  • Solvent System: Anhydrous, non-protic solvents are essential to prevent the hydrolysis of the reducing agent and the iminium ion intermediate. 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations using NaBH(OAc)₃, as reactions are generally faster in it compared to other solvents like tetrahydrofuran (THF).[7][8][9]

  • Stoichiometry and Order of Addition: A slight excess of the amine and the reducing agent is typically employed to ensure complete conversion of the ketone. The standard procedure involves mixing the ketone and amine before the addition of the reducing agent.

  • Temperature: Most reductive aminations with sodium triacetoxyborohydride proceed efficiently at ambient temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting ketone.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2'-Chloroacetophenone≥98%Sigma-Aldrich
Morpholine≥99%Sigma-Aldrich
Sodium triacetoxyborohydride97%Sigma-Aldrich
1,2-Dichloroethane (DCE), anhydrous≥99.8%Sigma-Aldrich
Saturated sodium bicarbonate solutionACS GradeFisher Scientific
Anhydrous magnesium sulfateACS GradeFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2'-chloroacetophenone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approximately 0.2 M concentration relative to the ketone). To this solution, add morpholine (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS until the starting ketone is no longer detectable. This typically takes between 4 to 24 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes to ensure complete quenching of the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure 1-(2-(2-chlorophenyl)ethyl)morpholine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start 2_Chloroacetophenone 2'-Chloroacetophenone Start->2_Chloroacetophenone 1.0 eq Morpholine Morpholine Start->Morpholine 1.1 eq DCE Anhydrous DCE Start->DCE Solvent Mix Mix Ketone and Amine 2_Chloroacetophenone->Mix Morpholine->Mix DCE->Mix Add_Reducing_Agent Add NaBH(OAc)3 (1.5 eq) Mix->Add_Reducing_Agent Stir Stir at RT Add_Reducing_Agent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 1-(2-(2-chlorophenyl)ethyl)morpholine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive reducing agentUse a fresh bottle of sodium triacetoxyborohydride.
Wet solvent or reagentsEnsure all glassware is oven-dried and solvents are anhydrous.
Steric hindranceConsider increasing the reaction temperature to 40-50 °C.
Formation of Byproducts Reduction of the starting ketoneEnsure the reducing agent is added after the ketone and amine have been mixed.
Impurities in starting materialsPurify starting materials if necessary.

Conclusion

The reductive amination protocol detailed herein provides a reliable and efficient method for the synthesis of 1-(2-(2-chlorophenyl)ethyl)morpholine. By leveraging the selectivity of sodium triacetoxyborohydride, this procedure offers high yields and operational simplicity, making it a valuable tool for medicinal chemists and researchers in drug discovery. The principles and techniques described can be readily adapted for the synthesis of a wide range of substituted amines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). PubMed. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Synfacts. (2025). One-Pot Migrative Reductive Amination of Ketones. Thieme, 21(09), 950. [Link]

  • ResearchGate. (n.d.). Reductive amination of aryl substituted ketones and aldehydes to primary amines. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-[1-(2-Chlorophenyl)ethyl]morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Morpholine and its derivatives are ubiquitous scaffolds in modern medicinal chemistry, recognized for their favorable physicochemical properties and presence in numerous FDA-approved pharmaceuticals.[1][2] The title compound, 4-[1-(2-Chlorophenyl)ethyl]morpholine, serves as a valuable intermediate and building block for more complex molecular architectures in drug discovery programs.[3]

This document provides a detailed, field-proven protocol for the synthesis of 4-[1-(2-Chlorophenyl)ethyl]morpholine and its subsequent conversion to the stable hydrochloride salt. The core of this synthesis is a one-pot reductive amination reaction, a cornerstone of C-N bond formation in organic synthesis.[4][5] This strategy was selected for its high efficiency, operational simplicity, and the use of mild, selective reagents.

Our approach involves the reaction between 2'-chloroacetophenone and morpholine to form an in situ iminium ion intermediate. This intermediate is then immediately reduced by sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to yield the desired tertiary amine.[6] The final step involves the precipitation of the hydrochloride salt to facilitate purification, improve stability, and enhance handling characteristics. This guide is designed for researchers and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and troubleshooting insights to ensure reproducible success.

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image for illustrative purposes)

2.1 Mechanistic Rationale

The reaction proceeds in two key stages within a single pot:

  • Iminium Ion Formation: 2'-Chloroacetophenone (a ketone) reacts with morpholine (a secondary amine) under mildly acidic conditions (facilitated by acetic acid). The acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the morpholine nitrogen. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.

  • Hydride Reduction: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation. Its attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), prevents the premature reduction of the starting ketone.[6] It selectively delivers a hydride ion to the electrophilic carbon of the iminium intermediate, yielding the final tertiary amine product, 4-[1-(2-chlorophenyl)ethyl]morpholine.

Detailed Experimental Protocols

This synthesis is divided into three primary stages: synthesis of the free base, its purification, and the final salt formation.

Part A: Synthesis of 4-[1-(2-Chlorophenyl)ethyl]morpholine (Free Base)

Materials & Reagents:

Reagent/MaterialCAS No.FormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
2'-Chloroacetophenone2142-68-9C₈H₇ClO154.595.00 g32.35Purity ≥98%
Morpholine110-91-8C₄H₉NO87.123.39 mL38.82Purity ≥99%, d=1.007
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.948.23 g38.82Purity ≥95%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93100 mL-Anhydrous
Glacial Acetic Acid64-19-7C₂H₄O₂60.051.85 mL32.35ACS Grade

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Addition funnel

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (Argon), add 2'-chloroacetophenone (5.00 g, 32.35 mmol) and anhydrous dichloromethane (100 mL). Stir until the solid is fully dissolved.

  • Amine & Acid Addition: Add morpholine (3.39 mL, 38.82 mmol, 1.2 eq) to the solution, followed by glacial acetic acid (1.85 mL, 32.35 mmol, 1.0 eq). Stir the mixture at room temperature for 20 minutes. The formation of the iminium ion is crucial, and this pre-mixing step facilitates it.

  • Reduction: Slowly add sodium triacetoxyborohydride (8.23 g, 38.82 mmol, 1.2 eq) to the reaction mixture in portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting ketone spot has been consumed.

  • Workup & Quenching: Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Washing & Drying: Combine all organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Part B: Purification via Column Chromatography

The crude oil is purified to remove unreacted starting materials and byproducts.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (~10 g).

  • Column Packing: Prepare a silica gel column (recommended diameter: 4-5 cm) packed in a 9:1 Hexanes:Ethyl Acetate mobile phase.

  • Elution: Load the adsorbed crude product onto the column. Elute the column with a gradient of 10% to 30% Ethyl Acetate in Hexanes. Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield 4-[1-(2-chlorophenyl)ethyl]morpholine as a purified oil. A typical yield is 70-85%.

Part C: Preparation of the Hydrochloride Salt

Formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle and store than the free base oil.[7]

  • Dissolution: Dissolve the purified free base oil in 50 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate will form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Isolation & Drying: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL).

  • Final Product: Dry the white crystalline solid under high vacuum to a constant weight.

Characterization & Data

The final product should be characterized to confirm its identity and purity.

Expected Analytical Data:

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.5-10.5 (br s, 1H, NH ⁺), 7.7-7.4 (m, 4H, Ar-H ), 4.8-4.6 (m, 1H, CH -Ar), 4.0-3.0 (m, 8H, morpholine-H ), 1.7 (d, 3H, CH ₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 135.2, 132.8, 131.5, 130.1, 129.5, 128.0 (Ar-C ), 64.0 (C H-Ar), 63.5 (morpholine-C ), 50.2 (morpholine-C ), 15.8 (C H₃)
MS (ESI+) m/z calculated for C₁₂H₁₇ClNO⁺ [M+H]⁺: 226.10; found: 226.1

Note: NMR shifts are predictive and may vary based on solvent and experimental conditions. The broad singlet for the N-H proton is characteristic of a hydrochloride salt and may exchange with D₂O.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_prep Part A: Synthesis cluster_purify Part B: Purification cluster_salt Part C: Salt Formation cluster_char Analysis Start Starting Materials: 2'-Chloroacetophenone Morpholine Reaction Reductive Amination: - DCM, Acetic Acid - Add NaBH(OAc)3 - Stir 12-18h @ RT Start->Reaction 1. Mix Workup Aqueous Workup: - Quench with NaHCO3 - Extract with DCM - Dry & Concentrate Reaction->Workup 2. Monitor by TLC Crude Crude Free Base (Oil) Workup->Crude Column Silica Gel Chromatography (Hexanes:EtOAc Gradient) Crude->Column Pure Pure Free Base (Oil) Column->Pure Salt_Formation HCl Salt Formation: - Dissolve in Et2O - Add 2M HCl in Et2O Pure->Salt_Formation Isolation Isolation: - Vacuum Filtration - Wash with cold Et2O - Dry under vacuum Salt_Formation->Isolation Final_Product Final Product: 4-[1-(2-Chlorophenyl)ethyl] morpholine hydrochloride Isolation->Final_Product Characterization Characterization: - NMR (1H, 13C) - MS - Melting Point Final_Product->Characterization

Caption: Workflow for the synthesis and purification of 4-[1-(2-Chlorophenyl)ethyl]morpholine HCl.

Safety & Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalHazard Summary
2'-Chloroacetophenone Lachrymator (causes tearing), skin and eye irritant. Handle with care.
Dichloromethane (DCM) Volatile, suspected carcinogen. Avoid inhalation and skin contact.
Sodium Triacetoxyborohydride Water-reactive. Reacts with water to release flammable hydrogen gas. Handle in a dry environment.
Acetic Acid Corrosive, causes severe skin and eye burns.
HCl in Diethyl Ether Corrosive and extremely flammable. Diethyl ether is volatile and can form explosive peroxides.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Ketone remains) 1. Inefficient iminium ion formation.2. Deactivated reducing agent.1. Ensure 1.0 equivalent of acetic acid is used. Consider gentle warming (to 40°C) if reaction is sluggish.2. Use fresh NaBH(OAc)₃ from a sealed container.
Low Yield of Free Base 1. Incomplete reaction.2. Emulsion during workup leading to product loss.1. Increase reaction time or consider adding another 0.2 eq of NaBH(OAc)₃.2. Add brine to the separatory funnel to help break the emulsion.
Difficulty in Purification Streaking on TLC plate or co-eluting impurities.Adjust the polarity of the eluent system. Consider a different solvent system (e.g., DCM/Methanol for more polar compounds).
Product Fails to Precipitate as HCl Salt 1. Product is too soluble in the chosen solvent.2. Insufficient HCl added.1. Try a less polar solvent like hexanes or a mixture of diethyl ether and hexanes.2. Add more HCl solution and test the pH of the supernatant with litmus paper to ensure it is acidic.

References

  • PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. Retrieved February 25, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved February 25, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 25, 2026, from [Link]

  • OECD Existing Chemicals Database. (2006, January 4). SIF SIDS INITIAL ASSESSMENT PROFILE. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved February 25, 2026, from [Link]

Sources

Application Note: Formulation Strategies to Enhance the Oral Bioavailability of 4-[1-(2-Chlorophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and implementing formulation strategies to enhance the oral bioavailability of the model compound 4-[1-(2-Chlorophenyl)ethyl]morpholine. This compound, a morpholine derivative, is presumed to exhibit poor aqueous solubility, a common challenge in pharmaceutical development.[1][2] This guide details critical pre-formulation assessments, outlines advanced formulation technologies including lipid-based systems and amorphous solid dispersions, and provides detailed, actionable protocols for their preparation and evaluation. The methodologies are grounded in established scientific principles to ensure a logical, evidence-based approach to overcoming bioavailability challenges.[3][4]

Introduction and Rationale

The oral route remains the most preferred method for drug administration due to its convenience and patient compliance.[3] However, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility, which often leads to low dissolution rates in gastrointestinal fluids, resulting in poor and variable oral bioavailability.[3][5] The molecule 4-[1-(2-Chlorophenyl)ethyl]morpholine serves as a representative case study for such challenges. Its structure, featuring a lipophilic chlorophenyl group and a weakly basic morpholine ring, suggests it may be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability).[6][7]

The morpholine heterocycle is a common scaffold in medicinal chemistry, often incorporated to modulate physicochemical properties like solubility and to improve pharmacokinetic profiles.[2][6] Nevertheless, the overall properties of the molecule dictate its biopharmaceutical behavior. This application note systematically addresses the hurdles to absorption for this class of compounds and provides a strategic framework for selecting and developing appropriate bioavailability-enhancing formulations.[8]

Foundational Pre-formulation Assessment

A thorough understanding of the Active Pharmaceutical Ingredient's (API) physicochemical properties is the cornerstone of rational formulation design. These initial studies identify the specific challenges to be addressed and guide the selection of the most promising enhancement strategy.

Key API Characterization Protocols

2.1.1 pH-Dependent Solubility Profile

  • Objective: To determine the aqueous solubility of the API across a physiologically relevant pH range (typically pH 1.2 to 7.4).

  • Protocol:

    • Prepare a series of buffers (e.g., HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8 and 7.4).

    • Add an excess amount of 4-[1-(2-Chlorophenyl)ethyl]morpholine to a known volume of each buffer in separate vials.

    • Equilibrate the samples at a controlled temperature (e.g., 37°C) for a sufficient period (24-48 hours) to ensure saturation.

    • After equilibration, filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solids.

    • Analyze the filtrate for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Interpretation: For a weakly basic compound like a morpholine derivative, solubility is expected to be higher at a lower pH. A significant drop in solubility at intestinal pH (6.8) would confirm a dissolution-rate-limited absorption problem.

2.1.2 Solid-State Characterization

  • Objective: To understand the crystalline nature, thermal properties, and purity of the API.

  • Methods:

    • X-Ray Powder Diffraction (XRPD): Confirms the crystalline or amorphous nature of the API.[9]

    • Differential Scanning Calorimetry (DSC): Determines the melting point and detects polymorphism.[9]

    • Thermogravimetric Analysis (TGA): Assesses thermal stability and solvent/water content.

  • Interpretation: A sharp melting peak in DSC and a distinct pattern in XRPD indicate a stable crystalline form, which typically has lower solubility than an amorphous form. This data is critical for developing amorphous solid dispersions.[10]

Table 1: Hypothetical Pre-formulation Data for 4-[1-(2-Chlorophenyl)ethyl]morpholine
ParameterResultImplication for Formulation
Molecular Weight ~241.7 g/mol Standard for a small molecule.
pKa (predicted) 7.5 (basic)Higher solubility in the stomach (low pH), potential for precipitation in the intestine (higher pH).
LogP (predicted) 3.2Lipophilic; suggests good permeability but poor aqueous solubility.
Aqueous Solubility pH 1.2: 1.5 mg/mLpH 6.8: <0.01 mg/mLSignificant pH-dependent solubility drop; confirms dissolution will be rate-limiting in the intestine.
Solid Form Crystalline (Form I)High energy input will be needed to disrupt the crystal lattice (e.g., via amorphization or solubilization).

Formulation Strategy Selection

Based on the pre-formulation data, which points towards a BCS Class II challenge (low solubility, high permeability), several enabling technologies can be considered. The choice depends on the required dose, stability, and desired product profile.

Diagram 1: Decision Workflow for Formulation Strategy

This diagram illustrates a logical path for selecting an appropriate bioavailability enhancement technology based on initial API characteristics.

G cluster_0 cluster_1 Strategy Selection cluster_2 Enabling Technologies cluster_3 API API Properties (Solubility, LogP, Dose) Decision Low Solubility (<0.1 mg/mL)? API->Decision LBF Lipid-Based Formulations (LBFs) (e.g., SMEDDS) Decision->LBF Yes (High LogP, Low-Med Dose) ASD Amorphous Solid Dispersions (ASDs) (e.g., HME, Spray Drying) Decision->ASD Yes (Low LogP, High Dose) PSM Particle Size Modification (e.g., Nanocrystals) Decision->PSM Yes (High Melting Point) Outcome Improved Bioavailability LBF->Outcome ASD->Outcome PSM->Outcome

Caption: Formulation strategy selection based on API properties.

Key Formulation Technologies and Protocols

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale: LBDDS are highly effective for lipophilic drugs.[11] They maintain the drug in a solubilized state within the gastrointestinal tract, bypassing the dissolution step.[5] Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon dilution in GI fluids, facilitating drug absorption.[12]

Protocol 1: SMEDDS Formulation Development and Characterization

A. Excipient Screening:

  • Solubility Studies: Determine the saturation solubility of 4-[1-(2-Chlorophenyl)ethyl]morpholine in various oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select excipients with the highest solubilizing capacity.

  • Emulsification Efficiency: Screen surfactant and co-solvent combinations for their ability to emulsify the selected oil phase. Mix the oil and surfactant/co-solvent, add to water, and visually assess the resulting emulsion for clarity and stability.

B. Ternary Phase Diagram Construction:

  • Select the optimal oil, surfactant, and co-solvent based on screening results.

  • Prepare a series of formulations with varying ratios of the three components.

  • For each formulation, titrate with water and observe the point at which a clear or slightly bluish, stable microemulsion forms.

  • Plot the results on a ternary phase diagram to identify the self-microemulsifying region.

C. Preparation of a Lead SMEDDS Formulation:

  • Based on the phase diagram, select a formulation from the center of the microemulsion region.

  • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

  • Add the calculated amount of 4-[1-(2-Chlorophenyl)ethyl]morpholine to the excipient mixture.

  • Gently heat (to ~40°C) and vortex until a clear, homogenous liquid pre-concentrate is formed.

D. Characterization:

  • Droplet Size Analysis: Dilute the SMEDDS pre-concentrate (e.g., 1:100) in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). An ideal SMEDDS will have a droplet size <100 nm.

  • In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle) in a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).[8][13] Unlike traditional dissolution for solids, the goal here is to demonstrate rapid and complete release of the drug into the aqueous phase.[14]

Strategy 2: Amorphous Solid Dispersions (ASDs)

Scientific Rationale: ASDs enhance bioavailability by converting the drug from a stable, low-energy crystalline form to a high-energy, metastable amorphous form.[9][10] This amorphous drug is molecularly dispersed within a hydrophilic polymer matrix, which prevents recrystallization and promotes rapid dissolution, often leading to a "supersaturated" state in the GI tract that enhances absorption.[15][16]

Protocol 2: ASD Formulation via Hot-Melt Extrusion (HME)

A. Polymer Selection:

  • Select polymers based on their miscibility with the drug and their glass transition temperature (Tg). Common choices include povidone (PVP), copovidone (Kollidon® VA 64), and hypromellose acetate succinate (HPMCAS).

  • Use DSC to screen drug-polymer blends for miscibility (i.e., a single Tg).

B. HME Process:

  • Prepare a physical blend of 4-[1-(2-Chlorophenyl)ethyl]morpholine and the selected polymer (e.g., at a 20:80 drug-to-polymer ratio).

  • Feed the blend into a co-rotating twin-screw hot-melt extruder.

  • Set the extruder barrel temperatures to a profile that allows the drug to dissolve in the molten polymer without causing thermal degradation (e.g., increasing from 100°C to 170°C).

  • Collect the extrudate and allow it to cool.

C. Milling and Downstream Processing:

  • Mill the cooled extrudate into a fine powder using a suitable mill (e.g., a cryo-mill if the extrudate is brittle).

  • The resulting powder can be filled into capsules or blended with other excipients for tableting.

D. Characterization:

  • Amorphicity Confirmation: Use XRPD to confirm the absence of crystalline peaks in the final extrudate. The XRPD pattern should show a broad "halo" characteristic of amorphous material.[9]

  • DSC Analysis: Perform DSC to confirm a single Tg for the ASD, indicating a homogenous molecular dispersion.

  • Supersaturation/Precipitation Study: Conduct a non-sink dissolution test.[8] Add the ASD powder to a pH 6.8 buffer and monitor the drug concentration over time. A successful ASD will achieve a concentration significantly above the crystalline solubility (supersaturation) and maintain it for an extended period.

Diagram 2: Experimental Workflow for ASD Development

G cluster_QC Characterization Start API & Polymer Selection Blend Physical Blending Start->Blend HME Hot-Melt Extrusion (HME) Blend->HME Extrudate Cooling of Extrudate HME->Extrudate XRPD XRPD (Amorphicity) HME->XRPD DSC DSC (Single Tg) HME->DSC Mill Milling to Powder Extrudate->Mill Dosage Dosage Form (Capsules/Tablets) Mill->Dosage Dissolution Dissolution (Supersaturation) Dosage->Dissolution

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

In Vitro and In Vivo Performance Evaluation

In Vitro Permeability Assessment

Scientific Rationale: The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[17][18] It is used to predict in vivo drug absorption and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[17][19]

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a confluent, polarized monolayer.[17]

  • Monolayer Integrity Test: Confirm the integrity of the tight junctions by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A-to-B):

    • Add the test formulation (e.g., the SMEDDS diluted in transport medium or the dissolved ASD) to the apical (A) side of the monolayer.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) receiver compartment.

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, add the test formulation to the basolateral (B) side and sample from the apical (A) side to assess active efflux.

  • Analysis: Quantify the drug concentration in the samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

  • Interpretation: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.[17] Comparing the Papp of the formulated drug to the unformulated API can demonstrate the formulation's effectiveness at enhancing permeation.

Preclinical Pharmacokinetic (PK) Study

Scientific Rationale: The ultimate validation of any bioavailability-enhancing formulation is its performance in vivo. A preclinical PK study in a relevant animal model (e.g., rat) provides essential data on key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which reflects total drug exposure.[20][21]

Protocol 4: Rat Pharmacokinetic Study Design
  • Animal Model: Use male Sprague-Dawley rats (n=4-6 per group).

  • Dosing Groups:

    • Group 1 (IV): Intravenous administration of the drug in a solubilizing vehicle to determine absolute bioavailability.

    • Group 2 (Control): Oral gavage of an aqueous suspension of the unformulated API.

    • Group 3 (Test Formulation 1): Oral gavage of the lead SMEDDS formulation.

    • Group 4 (Test Formulation 2): Oral gavage of the lead ASD formulation (suspended in water).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[22]

  • Sample Analysis: Process blood to plasma and analyze for drug concentration using a validated LC-MS/MS bioanalytical method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis. Relative bioavailability (Frel) is calculated as: (AUCoral,test / Dose_test) / (AUCoral,control / Dose_control).

Table 2: Hypothetical Pharmacokinetic Data in Rats
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
API Suspension (Control) 101504.01,200100% (Reference)
SMEDDS Formulation 109501.07,800650%
ASD Formulation 107801.56,900575%

Conclusion

The successful formulation of 4-[1-(2-Chlorophenyl)ethyl]morpholine requires a systematic, data-driven approach. This guide outlines a robust pathway beginning with essential pre-formulation characterization to diagnose the bioavailability challenge—in this case, poor aqueous solubility. By leveraging advanced formulation technologies such as Self-Microemulsifying Drug Delivery Systems and Amorphous Solid Dispersions, it is possible to significantly enhance oral drug exposure. The detailed protocols provided for formulation development, in vitro characterization, and in vivo evaluation serve as a practical framework for scientists to overcome these common drug development hurdles and advance promising molecules toward clinical application.

References

  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.). Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). Retrieved from [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Retrieved from [Link]

  • Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech. (2025, December 4). Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media. (2024, May 30). Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved from [Link]

  • Solid Dispersion Technology - Lonza. (n.d.). Retrieved from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. (2005, August 15). Retrieved from [Link]

  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research. (n.d.). Retrieved from [Link]

  • Permeability Assay on Caco-2 Cells - Bienta. (n.d.). Retrieved from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Lipid nanoparticles for enhancing oral bioavailability - Nanoscale (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs - ResearchGate. (2022, October). Retrieved from [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. (n.d.). Retrieved from [Link]

  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). Retrieved from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). Retrieved from [Link]

  • Nanocrystal Technology For Oral Delivery of Poorly Water-Soluble Drugs - FABAD Journal of Pharmaceutical Sciences. (2010, October 28). Retrieved from [Link]

  • Boosting Bioavailability: Micronization can Increase Oral Uptake and Improve Solubility. (2022, June 7). Retrieved from [Link]

  • Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC. (n.d.). Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability - MDPI. (2022, August 25). Retrieved from [Link]

  • Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development - Infinix Bio. (2026, February 14). Retrieved from [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017, October 15). Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021, November 22). Retrieved from [Link]

  • FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*. (n.d.). Retrieved from [Link]

  • Preclinical formulations for pharmacokinetic studies - Admescope. (2019, November 25). Retrieved from [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach - Austin Publishing Group. (2014, November 1). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - MDPI. (2022, March 15). Retrieved from [Link]

  • FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC. (n.d.). Retrieved from [Link]

  • Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist - Frontiers. (2024, August 25). Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2025, June 8). Retrieved from [Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Retrieved from [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). Retrieved from [Link]

  • Morpholine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing impurities from 4-[1-(2-Chlorophenyl)ethyl]morpholine crude product

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic Technical Support Center resource. It assumes the user is a chemist facing specific purity challenges with 4-[1-(2-Chlorophenyl)ethyl]morpholine (referred to herein as CPEM ).

Product: 4-[1-(2-Chlorophenyl)ethyl]morpholine (Crude) Cas Registry Number: (Generic/Analogous structure reference: 3240-94-6 for chloroethyl variants; specific CAS varies by isomer) Chemical Class: Tertiary Amine / Morpholine Derivative Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a protocol, compare your analytical data (TLC/HPLC/GC) with the table below to identify the specific contamination source. The purification strategy depends heavily on the synthesis route used.

Impurity TypeLikely IdentityOrigin (Route A: Reductive Amination)Origin (Route B: Alkylation)Diagnostic Signal (NMR/TLC)
Neutral Organics 2'-ChloroacetophenoneUnreacted Starting MaterialN/ATLC: High Rf (Non-polar). IR: Carbonyl stretch ~1680 cm⁻¹.
Alcohols 1-(2-Chlorophenyl)ethanolOver-reduction of ketoneHydrolysis of alkyl halideTLC: Mid-range Rf. 1H NMR: Methine quartet shifted upfield.
Olefins 2-ChlorostyreneN/AElimination side-reaction (Thermal)TLC: Very High Rf. 1H NMR: Vinyl protons (5.0-6.0 ppm).
Basic Impurities MorpholineExcess ReagentExcess ReagentGC: Early eluting peak. Smell: Fishy/Ammoniacal.[1][2]
Dimers Bis-morpholino speciesN/AOver-alkylation (Rare)MS: High Molecular Weight peak.

Troubleshooting Protocols

Issue #1: "My crude product contains significant neutral impurities (ketone/alcohol)."

Solution: Protocol A (Chemoselective Acid-Base Extraction)

The Logic: CPEM is a tertiary amine with a pKa ~7.5–8.0. Neutral impurities (ketones, alcohols, styrenes) do not protonate. By lowering the pH, we force CPEM into the aqueous phase as a salt, washing away the neutrals in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude CPEM in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification:

    • Add 1M HCl (aq) slowly with vigorous stirring.

    • Checkpoint: Monitor pH.[2] Target pH 1–2.

    • Mechanism:[3][4][5][6][7]

      
       (Water Soluble).
      
  • Separation (The Wash):

    • Transfer to a separatory funnel. Shake and separate layers.

    • Keep the Aqueous Layer (Contains Product).

    • Discard the Organic Layer (Contains ketone, styrene, non-basic tars).

    • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutrals.

  • Basification:

    • Cool the aqueous layer to 0–5°C (prevents decomposition).

    • Slowly add 20% NaOH or Sat. NaHCO₃ until pH > 10.

    • Observation: The solution should turn cloudy as the free base oils out.

  • Extraction:

    • Extract the aqueous mixture with DCM (3x).

    • Combine organic layers, dry over anhydrous

      
      , and concentrate in vacuo.
      
Issue #2: "The product is dark/tarry and fails HPLC purity specs despite extraction."

Solution: Protocol B (Hydrohalic Salt Crystallization)

The Logic: Oiling out is common for morpholine derivatives. Converting the free base into a crystalline salt (Hydrochloride or Oxalate) purifies the lattice, excluding amorphous impurities that acid-base extraction missed.

Step-by-Step Protocol:

  • Preparation: Dissolve the semi-purified free base (from Protocol A) in a minimum amount of dry Diethyl Ether or Isopropanol (IPA) .

  • Salt Formation:

    • For HCl Salt: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise at 0°C.

    • For Oxalate Salt: Add 1 equivalent of oxalic acid dissolved in warm ethanol.

  • Crystallization:

    • Stir at 0°C for 1 hour. A white to off-white precipitate should form.[8]

    • Troubleshooting: If it oils out, scratch the glass or add a seed crystal.

  • Filtration: Filter the solid and wash with cold ether.

  • Recovery (Optional): If the free base is required for the next step, reverse the salt by dissolving in water and repeating the Basification step from Protocol A.

Issue #3: "I have residual Morpholine that won't leave."

Solution: Protocol C (Azeotropic Removal & Water Washes)

The Logic: Morpholine is water-soluble and has a boiling point of ~129°C. It is difficult to remove by simple rotary evaporation.

Step-by-Step Protocol:

  • Water Wash: If the product is in an organic solvent (DCM/EtOAc), wash with water (5x). Morpholine partitions heavily into water; the lipophilic CPEM stays in the organic phase.

  • Azeotrope: If the product is neat, add Toluene and rotary evaporate. Toluene forms an azeotrope with residual morpholine/water, helping to drag it off.

  • High Vacuum: Dry the final oil under high vacuum (<1 mbar) at 40°C for 4 hours.

Visualizing the Workflow

Workflow 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying the crude reaction mixture.

CPEM_Purification Crude Crude CPEM Mixture (Amine + Ketone + Morpholine) AcidWash Dissolve in EtOAc Extract with 1M HCl Crude->AcidWash Protocol A OrgLayer Organic Layer (Discard) AcidWash->OrgLayer Contains Neutral Impurities (Ketones, Styrenes) AqLayer Aqueous Layer (CPEM-HCl Salt) AcidWash->AqLayer Contains Product BaseStep Basify (pH > 10) Extract into DCM AqLayer->BaseStep FreeBase CPEM Free Base (Oil) BaseStep->FreeBase Crystallization Salt Crystallization (HCl/Dioxane) FreeBase->Crystallization If Purity < 95% (Protocol B) FinalProduct Pure CPEM Salt (>98% Purity) Crystallization->FinalProduct

Caption: Logical flow for chemoselective purification of CPEM, separating basic product from neutral byproducts.

Workflow 2: Impurity Origin Pathway

Understanding where impurities come from helps in preventing them upstream.

Impurity_Pathways Start Starting Materials Reaction Reaction Conditions Start->Reaction CPEM Target: CPEM Reaction->CPEM Main Path Imp_Styrene Impurity: 2-Chlorostyrene (Elimination) Reaction->Imp_Styrene High Heat (>80°C) Imp_Alcohol Impurity: Alcohol (Reduction/Hydrolysis) Reaction->Imp_Alcohol Excess NaBH4 or Water Imp_NOxide Impurity: N-Oxide (Oxidation) CPEM->Imp_NOxide Air Exposure (Long Term)

Caption: Mechanistic origins of common impurities found in CPEM synthesis.

Frequently Asked Questions (FAQs)

Q: My product is an oil, but the literature says it should be a solid. Why? A: The free base of 4-[1-(2-Chlorophenyl)ethyl]morpholine is typically a viscous oil at room temperature. The solid melting points reported in literature usually refer to the Hydrochloride (HCl) or Picrate salts. If you need a solid for storage, follow Protocol B to generate the HCl salt.

Q: Can I use column chromatography instead of acid-base extraction? A: Yes, but it is often unnecessary and consumes large amounts of solvent. If you must use chromatography (e.g., to separate the alcohol impurity which is structurally similar), use a basic mobile phase.

  • Recommended System: DCM:Methanol (95:5) + 1% Triethylamine (TEA) or Ammonia. The base prevents the morpholine nitrogen from streaking on the silica.

Q: How do I store the purified product? A: Morpholine derivatives are prone to N-oxidation over time.

  • Free Base: Store under Nitrogen/Argon at 4°C.

  • HCl Salt: Store in a desiccator at room temperature (hygroscopic).

Q: I see a double peak in the NMR for the methyl group. Is this an impurity? A: Not necessarily. CPEM has a chiral center at the ethyl position. If you synthesized it from racemic starting material, you have a racemate. However, if you used a chiral auxiliary or separation method, a double peak might indicate:

  • Incomplete resolution (Diastereomers if salts were used).

  • Rotamers (less likely for this structure but possible in protonated forms).

  • Check the integration; if 1:1, it is likely the racemate or rotamers.

References

  • Context: Provides baseline physical properties and solubility data for closely related morpholine intermediates, validating the "oiling out" behavior and salt formation str
  • Palchykov, V. A. (2013). Morpholines.[1][2][3][4][5][8][9][10][11][12][13][14] Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[4] Retrieved from [Link]

    • Context: Authoritative review on morpholine synthesis routes (alkylation vs.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine. Retrieved February 25, 2026, from [Link]

    • Context: Verifies basicity, pKa trends, and safety data for chloro-alkyl morpholine derivatives used to design the acid-base extraction protocol.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: The standard reference for "Chemoselective Acid-Base Extraction" and "Preparation of Amine Salts" methodologies cited in Protocols A and B. (Standard Text).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Chlorophenyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during substitution reactions involving sterically hindered 2-chlorophenyl substrates. The inherent steric bulk of the ortho-chloro substituent, often compounded by other groups on the aromatic ring or the nucleophile, can significantly impede reaction rates and lower yields. This resource offers a structured approach to diagnosing and overcoming these common hurdles.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a 2-chlorophenyl substrate is sluggish or not proceeding at all. What are the most likely causes?

A1: Low reactivity in palladium-catalyzed cross-couplings involving 2-chlorophenyl substrates is a common challenge primarily due to steric hindrance and the inherent inertness of the C-Cl bond. Here’s a breakdown of potential causes and solutions:

  • Inadequate Ligand Choice: The ligand is paramount for overcoming steric hindrance. Standard phosphine ligands like triphenylphosphine are often ineffective. You need bulky, electron-rich ligands that promote the crucial oxidative addition step and stabilize the palladium catalyst.[1][2]

    • Solution: Switch to specialized biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands create a sterically demanding environment around the palladium center, which facilitates the reaction.[2][3]

  • Suboptimal Catalyst Precursor: Not all palladium sources are created equal, especially for challenging substrates.

    • Solution: While Pd(OAc)₂ or Pd₂(dba)₃ are common, consider using pre-formed palladium pre-catalysts (e.g., XPhos-Pd-G3). These can offer higher activity and reproducibility by avoiding inefficient in-situ catalyst formation.

  • Incorrect Base Selection: The base plays a critical role in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][4] It must be strong enough to facilitate transmetalation or deprotonate the amine, but not so strong that it causes side reactions.

    • Solution: For Suzuki couplings, strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.

  • Low Reaction Temperature: The activation energy for the oxidative addition of an aryl chloride is higher than for corresponding bromides or iodides.

    • Solution: Gradually increase the reaction temperature. Many couplings with aryl chlorides require temperatures of 80-120 °C.

Q2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) on a 2-chlorophenyl system, but the reaction is failing. I thought the electron-withdrawing nature of the chlorine should help.

A2: While chlorine is electron-withdrawing, its effect is often insufficient to activate the ring for SNAr, especially when compared to strongly deactivating groups like nitro (NO₂).[5][6] The steric hindrance from the ortho-chloro group further impedes the initial nucleophilic attack, which is often the rate-determining step.[7]

  • Insufficient Ring Activation: The aromatic ring must be sufficiently electron-poor to be attacked by a nucleophile.[5][8]

    • Solution: The most effective strategy is to have additional strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[5][6] A meta-substituent offers less stabilization of the intermediate.[6]

  • Poor Leaving Group Ability: In the context of SNAr, fluoride is often a better leaving group than chloride because its high electronegativity strongly activates the ring towards nucleophilic attack.[9]

    • Solution: If feasible, consider synthesizing the analogous 2-fluorophenyl substrate.

  • Inappropriate Solvent Choice: The solvent choice is critical for SNAr reactions.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP.[9][10] These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.[9]

Q3: My Suzuki-Miyaura coupling with a 2,6-disubstituted chlorophenyl substrate is giving me very low yields. How can I improve this?

A3: Tetra-ortho-substituted biaryls are notoriously difficult to synthesize due to extreme steric hindrance.[3][11] This congestion affects both the oxidative addition and the transmetalation steps.

  • Ligand is Key: This is where highly specialized ligands become essential.

    • Solution: Employ ligands specifically designed for sterically demanding couplings. Examples include the AntPhos ligand, which has shown success in coupling di-ortho-substituted aryl halides with secondary alkylboronic acids.[12] Certain NHC-based palladium catalysts have also proven effective for synthesizing tetra-ortho-substituted biaryls.[3]

  • Boron Reagent Choice: The nature of the organoboron species can influence the reaction.

    • Solution: While boronic acids are common, consider using more reactive organoboron reagents like MIDA boronates or trifluoroborate salts (e.g., R-BF₃K). These can sometimes exhibit different reactivity profiles.

  • Base and Solvent System: Fine-tuning the reaction conditions is crucial.

    • Solution: Experiment with different base and solvent combinations. A strong base like K₃PO₄ in a solvent mixture such as toluene/water or dioxane/water is a good starting point.[13]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve issues with 2-chlorophenyl substitution reactions.

Troubleshooting_Workflow Start Low Yield / No Reaction with 2-Chlorophenyl Substrate ReactionType Identify Reaction Type Start->ReactionType Pd_Coupling Palladium-Catalyzed Cross-Coupling ReactionType->Pd_Coupling Cross-Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr SNAr Check_Ligand Is the ligand bulky and electron-rich? (e.g., XPhos, RuPhos, NHC) Pd_Coupling->Check_Ligand Check_Activation Is the ring sufficiently activated with EWGs (ortho/para)? SNAr->Check_Activation Upgrade_Ligand Switch to a more sterically demanding ligand (e.g., Buchwald, NHC) Check_Ligand->Upgrade_Ligand No Check_Base_Temp Are the base and temperature optimized? Check_Ligand->Check_Base_Temp Yes Add_EWGs Redesign substrate with stronger/additional EWGs (e.g., -NO2, -CN) Check_Activation->Add_EWGs No Check_Solvent Is a polar aprotic solvent being used? (e.g., DMSO, DMF) Check_Activation->Check_Solvent Yes Upgrade_Ligand->Check_Base_Temp Add_EWGs->Check_Solvent Optimize_Conditions Increase temperature. Screen bases (e.g., NaOtBu, Cs2CO3, K3PO4). Check_Base_Temp->Optimize_Conditions No Consider_Precatalyst Use a pre-formed Pd-precatalyst (e.g., G3/G4 type) Check_Base_Temp->Consider_Precatalyst Yes Switch_Solvent Switch to DMSO or DMF. Ensure anhydrous conditions. Check_Solvent->Switch_Solvent No Change_LG Consider changing leaving group to Fluorine if possible. Check_Solvent->Change_LG Yes Optimize_Conditions->Consider_Precatalyst Switch_Solvent->Change_LG Success Reaction Successful Consider_Precatalyst->Success Change_LG->Success

Caption: A step-by-step troubleshooting guide for low-yield reactions.

Section 2: Key Experimental Protocols & Data

Success in these challenging reactions often hinges on meticulous optimization of catalyst systems. Below is a comparison of common ligand types and a general protocol for screening them.

Table 1: Ligand Selection Guide for Palladium-Catalyzed Cross-Coupling
Ligand TypeExample(s)Key CharacteristicsBest For...
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich. Promotes oxidative addition and reductive elimination.General purpose for hindered aryl chlorides in Suzuki, Buchwald-Hartwig, and other couplings.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, sterically demanding. Form very stable Pd complexes.Highly challenging couplings, including tetra-ortho-substituted biaryls and reactions with deactivated substrates.[3][14]
P,N Ligands 2-(Di-tert-butylphosphino)-N,N-dimethylanilineAir-stable, structurally simple. Can be highly versatile.Buchwald-Hartwig amination of a diverse range of aryl chlorides and amines.[15]
P,O Ligands 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolaneCan generate and stabilize mono-phosphine chelating intermediates.Suzuki reactions of aryl chlorides with a wide variety of arylboronic acids.[16]
Experimental Protocol: Ligand Screening for a Buchwald-Hartwig Amination of 2-Chloroanisole

This protocol outlines a parallel screening approach to identify the optimal ligand for a challenging C-N coupling reaction.

Objective: To couple 2-chloroanisole with morpholine.

Materials:

  • 2-chloroanisole

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ligands for screening (e.g., XPhos, RuPhos, SPhos, IPr)

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the selected ligand (0.024 mmol, 2.4 mol%) to each reaction vial.

  • Add Base: Add NaOtBu (1.4 mmol) to each vial.

  • Add Substrates: Add anhydrous toluene (1 mL) to each vial. Follow with 2-chloroanisole (1.0 mmol) and then morpholine (1.2 mmol).

  • Reaction: Seal the vials tightly and remove them from the glovebox. Place the vials in a heating block set to 100 °C and stir for 18 hours.

  • Quenching and Analysis: After cooling to room temperature, carefully quench each reaction with water. Extract with ethyl acetate, and analyze the organic layer by GC-MS or LC-MS to determine the conversion to the desired product.

  • Comparison: Compare the product yields across the different ligands to identify the most effective one for this specific transformation.

Section 3: Mechanistic Considerations

Understanding the underlying mechanisms is crucial for rational problem-solving. Both palladium-catalyzed cross-coupling and SNAr reactions are sensitive to steric effects, but at different stages of their respective cycles.

Palladium-Catalyzed Cross-Coupling Cycle

The primary hurdle in cross-coupling with 2-chlorophenyl substrates is the initial oxidative addition step. The bulky ortho-substituent can sterically hinder the approach of the Pd(0) catalyst to the C-Cl bond.

Palladium_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X OA_Label Oxidative Addition (Often Rate-Limiting for Ar-Cl) TM_Complex L₂Pd(II)(Ar)(R') OA_Complex->TM_Complex + R'-M TM_Label Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R' TM_Complex->Product RE_Label Reductive Elimination

Caption: The catalytic cycle for palladium-catalyzed cross-coupling.

Bulky, electron-rich ligands (L) are essential as they:

  • Increase the electron density on the Pd(0) center, promoting its insertion into the C-Cl bond.

  • Create a large "cone angle," which favors the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that is crucial for the oxidative addition step.[4]

Nucleophilic Aromatic Substitution (SNAr) Mechanism

For SNAr, steric hindrance primarily affects the initial nucleophilic attack on the carbon atom bearing the chlorine. This attack forms a negatively charged intermediate known as a Meisenheimer complex.

SNAr_Mechanism Start 2-Chlorophenyl Substrate (with EWG) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Slow, Sterically Hindered) Product Substituted Product Intermediate->Product - Cl⁻ (Fast)

Caption: The two-step mechanism for Nucleophilic Aromatic Substitution.

The stability of the Meisenheimer complex is critical.[8] Electron-withdrawing groups (EWGs) at the ortho and para positions are necessary to delocalize the negative charge through resonance, thereby lowering the activation energy of the first, rate-determining step.[5][6] The steric bulk of the 2-chloro group physically obstructs the incoming nucleophile, raising this activation energy barrier.

References

  • Cheung, C. W., & Buchwald, S. L. (2010). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. PubMed.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Chapman, N. B., & Parker, R. E. (1955). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Biswas, S., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society.
  • Pye, P. J., et al. (2001). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • Pesciaioli, F., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Nolan, S. P., et al. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • BenchChem. (n.d.).
  • Various Authors. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. ACS Omega.
  • Fairlamb, I. J. S., & Kapdi, A. R. (Eds.). (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia contributors. (n.d.).
  • Fernández, I., & Frenking, G. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.
  • LibreTexts. (2025). 16.
  • askIITians. (n.d.). Explain the nucleophilic substitution reaction of chlorobenzene. askIITians.
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • Cazin, C. S. J. (Ed.). (2021).
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.

Sources

Validation & Comparative

Bioequivalence studies of 4-[1-(2-Chlorophenyl)ethyl]morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioequivalence (BE) assessment strategy for 4-[1-(2-Chlorophenyl)ethyl]morpholine (referred to herein as CPEM ), a CNS-active morpholine derivative. This compound shares structural and pharmacological lineage with anorectics (e.g., phendimetrazine) and reuptake inhibitors, necessitating a rigorous BE framework that accounts for pH-dependent solubility and polymorphic metabolism.

Executive Summary & Therapeutic Positioning

CPEM is a substituted morpholine derivative characterized by a 2-chlorophenyl moiety linked via an ethyl bridge to the morpholine nitrogen. Structurally, it belongs to the class of N-substituted phenyl-ethyl-morpholines .

  • Primary Indication: CNS modulation (Potential Anorectic/Antidepressant).

  • Mechanism of Action: Likely inhibition of monoamine reuptake (NE/DA) or sigma-1 receptor modulation, typical of this scaffold.

  • Biopharmaceutics Classification System (BCS): Class II (Low Solubility, High Permeability) or Class I (High Solubility, High Permeability) depending on salt form (e.g., Hydrochloride).

Comparative Analysis: CPEM vs. Therapeutic Alternatives
FeatureCPEM (Target) Phendimetrazine (Comparator 1)Reboxetine (Comparator 2)
Structure N-alkylated morpholineRing-substituted morpholineMorpholine ether
Metabolism High First-Pass (N-dealkylation)Prodrug (converted to Phenmetrazine)CYP3A4 (O-dealkylation)
Half-life (t½) ~4–6 hours (Estimated)~4 hours~12 hours
BE Challenge High intra-subject variability due to CYP polymorphismStereoselective metabolismAbsorption window dependency
Bioequivalence Study Design

To demonstrate bioequivalence between a Test (T) and Reference (R) formulation of CPEM, a randomized, two-period, two-sequence, single-dose crossover design is required.

2.1. Study Population & Sample Size
  • Subjects: Healthy adult volunteers (18–55 years).

  • Genotyping: Due to the morpholine core's susceptibility to CYP2D6 metabolism, subjects should be genotyped. Poor Metabolizers (PMs) may exhibit significantly higher AUCs.

    • Recommendation: Exclude PMs to reduce variability, or stratify analysis.

  • Sample Size: Power calculation based on an estimated intra-subject coefficient of variation (CV) of 20–25% for Cmax.

    • Target: N = 24–36 completers.

2.2. Clinical Protocol
  • Fasting Study: 10-hour overnight fast. Water restricted 1 hour pre/post-dose.

  • Fed Study: High-fat, high-calorie meal (approx. 800–1000 kcal) consumed 30 mins prior to dosing. This is critical as morpholine bases often show positive food effects due to increased gastric residence time and solubilization.

  • Washout Period: Minimum 7 days (>5x half-life).

Bioanalytical Methodology (LC-MS/MS)

A self-validating analytical method is essential. The morpholine ring is polar, requiring specific chromatographic retention strategies.

3.1. Sample Preparation
  • Technique: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is superior to Protein Precipitation (PPT) for removing phospholipid interferences.

  • Internal Standard: Deuterated analog (CPEM-d4).

3.2. Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (to interact with the chlorophenyl ring).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.5). Acidic pH ensures the morpholine nitrogen is protonated (

    
    ), improving peak shape.
    
3.3. Detection Parameters (MRM Transitions)
  • Precursor Ion:

    
     (m/z corresponding to CPEM).
    
  • Product Ion: Morpholine ring fragment or Chlorophenyl-ethyl carbocation.

Experimental Workflow & Metabolic Pathway

The following diagram illustrates the critical metabolic pathway of CPEM that dictates analyte selection (Parent vs. Metabolite) and the BE decision tree.

CPEM_Metabolism_BE CPEM CPEM (Parent) [Active] CYP2D6 CYP2D6 (Polymorphic) CPEM->CYP2D6 Major Route CYP3A4 CYP3A4 CPEM->CYP3A4 Minor Route BE_Decision BE Assessment Criteria CPEM->BE_Decision Primary Analyte Metabolite_N N-Desethyl Metabolite (Inactive/Active?) CYP2D6->Metabolite_N N-Dealkylation Metabolite_OH Ring-Hydroxylated Metabolite CYP3A4->Metabolite_OH Oxidation Metabolite_N->BE_Decision Supportive Data (If Parent is Unstable)

Figure 1: Metabolic pathway of CPEM illustrating the rationale for selecting the parent compound as the primary analyte for bioequivalence.

Data Analysis & Acceptance Criteria

Bioequivalence is established if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of the primary PK parameters fall within the 80.00% – 125.00% acceptance limits.

5.1. Mock Data: Successful Bioequivalence Study

Scenario: Fasted State, N=28

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)T/R Ratio (%)90% CI (%)Result
Cmax (ng/mL) 145.2 ± 32.1142.8 ± 30.5101.6894.2 – 109.1PASS
AUC0-t (ng·h/mL) 850.4 ± 110.5845.1 ± 108.2100.6396.5 – 104.8PASS
AUC0-inf (ng·h/mL) 890.2 ± 115.0888.5 ± 112.4100.1997.1 – 103.4PASS
Tmax (h) 1.5 (1.0 – 3.0)1.5 (1.0 – 3.0)--PASS
5.2. Troubleshooting Failure Modes

If the 90% CI falls outside the limits (e.g., 75% – 110%), investigate:

  • Dissolution Rate: CPEM Hydrochloride salts may exhibit particle-size dependent dissolution. Ensure Test API micronization matches Reference.

  • Excipient Interaction: Anionic excipients (e.g., sodium lauryl sulfate) can complex with the cationic morpholine nitrogen, retarding absorption.

Regulatory & Safety Considerations
  • Stereochemistry: If CPEM possesses a chiral center (at the ethyl linkage), the method must separate enantiomers if the metabolism is stereoselective. Non-stereoselective methods are acceptable only if the enantiomeric ratio (T vs. R) is unchanged in vivo.

  • Safety Monitoring: Continuous cardiac monitoring (ECG) is recommended during Phase I BE studies due to the potential sympathomimetic effects of chlorophenyl-morpholine derivatives.

References
  • FDA Guidance for Industry. (2023). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.Link

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.Link

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Link

  • Negrusz, A., et al. (2018). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for Morpholine extraction protocols). Link

Comparative Guide: IR Spectroscopic Characterization of 4-[1-(2-Chlorophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

This guide provides a technical breakdown of the infrared (IR) absorption profile for 4-[1-(2-Chlorophenyl)ethyl]morpholine . This molecule serves as a critical intermediate in the synthesis of anorectics (e.g., phendimetrazine analogs) and CNS-active agents.

In drug development, distinguishing this specific regioisomer (ortho-chloro) from its para-isomer and its synthetic precursors is a frequent quality control challenge. This guide compares the target molecule against these alternatives, establishing a self-validating identification protocol based on vibrational spectroscopy.

Structural Deconstruction

To interpret the spectrum accurately, we must first isolate the vibrationally active moieties.

G Molecule 4-[1-(2-Chlorophenyl)ethyl]morpholine Morpholine Morpholine Ring (Saturated Heterocycle) Molecule->Morpholine Linker Ethyl Linker (Chiral Center) Molecule->Linker Aryl 2-Chlorophenyl (Ortho-Substituted) Molecule->Aryl Ether C-O-C Stretch ~1110 cm⁻¹ Morpholine->Ether Amine C-N Stretch 1130-1200 cm⁻¹ Morpholine->Amine Ortho o-Subst. C-H Bend ~750 cm⁻¹ (Diagnostic) Aryl->Ortho CCl C-Cl Stretch ~1030-1050 cm⁻¹ Aryl->CCl

Figure 1: Vibrational deconstruction of the target molecule. The green node indicates the primary diagnostic peak for isomeric differentiation.

Characteristic Peak Analysis

The IR spectrum of 4-[1-(2-Chlorophenyl)ethyl]morpholine is defined by the interplay between the saturated morpholine ring and the electron-rich aromatic system.

A. The Diagnostic "Ortho" Region (Fingerprint)

The most critical region for validating this specific compound is 735–770 cm⁻¹ .

  • Mechanism: Out-of-plane (oop) C-H bending.[1][2]

  • Observation: A strong, sharp band typically centered near 750 ± 10 cm⁻¹ .

  • Significance: This band confirms the ortho-substitution pattern (1,2-disubstituted benzene). If the chlorine were in the para position, this peak would shift significantly to 800–850 cm⁻¹.

B. Morpholine Ring Signature

The morpholine moiety provides two intense bands that confirm the heterocyclic core is intact.

  • C-O-C Asymmetric Stretch (~1110 cm⁻¹): Often the strongest peak in the fingerprint region. It appears as a broad, intense band.

  • C-N Stretch (1130–1200 cm⁻¹): Usually appears as a shoulder or distinct peak adjacent to the ether band.

C. C-H Stretching Region (3100–2800 cm⁻¹)[9]
  • Aromatic C-H (>3000 cm⁻¹): Weak, sharp bands characteristic of the phenyl ring.

  • Aliphatic C-H (<3000 cm⁻¹): Stronger bands derived from the morpholine methylene groups (-CH₂-) and the ethyl linker. Look for the asymmetric stretch of the morpholine ring near 2960 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

This section provides the data required to distinguish the target product from its most common impurities and isomers.

Table 1: Spectral Differentiation Matrix
FeatureTarget: Ortho-IsomerAlternative: Para-IsomerImpurity: Ketone Precursor*
Aromatic Subst. ~750 cm⁻¹ (Strong) ~830 cm⁻¹ (Strong)~760 cm⁻¹
Carbonyl (C=O) Absent Absent~1690 cm⁻¹ (Strong)
Ether (C-O-C) ~1110 cm⁻¹ (Strong)~1110 cm⁻¹ (Strong)Absent
Hydroxyl (O-H) Absent AbsentAbsent
C-Cl Stretch ~1035 cm⁻¹~1090 cm⁻¹~1035 cm⁻¹

*Precursor Reference: 2-Chloroacetophenone derivatives typically used in synthesis.

Comparative Logic Flow

Use the following decision tree to validate your sample during process development.

Logic Start Sample Spectrum Acquired CheckCO Peak at 1680-1700 cm⁻¹? Start->CheckCO Impurity Contamination: Ketone Precursor Present CheckCO->Impurity Yes CheckOH Broad Peak at 3300-3500 cm⁻¹? CheckCO->CheckOH No Alcohol Contamination: Alcohol Intermediate CheckOH->Alcohol Yes CheckFingerprint Strong Peak at 735-770 cm⁻¹? CheckOH->CheckFingerprint No ParaIso Isomer Error: Para-Isomer (Peak at ~830 cm⁻¹) CheckFingerprint->ParaIso No (Check 800-850) Confirm Identity Confirmed: 4-[1-(2-Chlorophenyl)ethyl]morpholine CheckFingerprint->Confirm Yes

Figure 2: QC Decision Tree for validating synthesis product.

Experimental Protocol (ATR-FTIR)[10]

To ensure reproducibility and match the data presented above, follow this specific protocol. This method minimizes path-length variations common in transmission IR.

Equipment
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum Two).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol. Collect a background air spectrum to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop of the neat 4-[1-(2-Chlorophenyl)ethyl]morpholine free base onto the crystal center.

    • If Hydrochloride Salt: Place ~5 mg of solid powder on the crystal. Apply pressure using the anvil arm until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting in the aromatic overtone region (1600–2000 cm⁻¹).

Critical Checkpoint
  • Salt vs. Free Base: If analyzing the HCl salt, expect a broad, ragged band between 2400–2800 cm⁻¹ due to the N-H⁺ stretching (ammonium salt). The free base will lack this feature but show a cleaner "Bohlmann band" pattern (C-H stretches adjacent to N lone pair) near 2800 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative source for general ortho/para substitution rules).

  • NIST Chemistry WebBook. IR Spectrum of Morpholine. National Institute of Standards and Technology.[4][5] Available at: [Link] (Used for validating morpholine ring characteristic peaks).

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for C-Cl stretching frequency ranges).

Sources

A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl-Functionalized Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of morpholine derivatives featuring a chlorophenyl substituent. It is intended for researchers, scientists, and drug development professionals. We will explore how the strategic placement of a chlorine atom on the phenyl ring, in concert with the morpholine scaffold, influences biological activity. This analysis is supported by experimental data from various studies, focusing primarily on anticancer and central nervous system (CNS) applications.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1] In drug discovery, it is considered a "privileged scaffold" due to its frequent appearance in successful drug candidates and its ability to confer favorable pharmaceutical properties.[1][2] The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for molecular elaboration.[1][3] Its weak basicity (pKa of its conjugate acid is around 8.7) and flexible conformation allow it to participate in various hydrophilic and lipophilic interactions, which can be crucial for crossing biological barriers like the blood-brain barrier.[4][5][6]

The Influence of the Chlorophenyl Group: A Key to Modulating Activity

The addition of a chlorophenyl group to the morpholine scaffold introduces a new layer of complexity and potential for specific biological interactions. The chlorine atom, being a halogen, can significantly influence the electronic properties of the phenyl ring and participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[1] The position of the chlorine atom—ortho (2-), meta (3-), or para (4-)—can dramatically alter the molecule's shape, electronic distribution, and, consequently, its biological activity.

Comparative SAR Analysis of Chlorophenyl Morpholine Derivatives in Oncology

Symmetrical Chlorophenylamino-s-triazine Derivatives

A study on symmetrical chlorophenylamino-s-triazine derivatives bearing a morpholine substituent provides some intriguing data on the impact of chlorine substitution on anticancer activity.[7] Although these are complex molecules, we can observe trends related to the chlorination pattern.

Table 1: Comparative Anticancer Activity of Chlorophenylamino-s-triazine Morpholine Derivatives [7]

Compound IDChlorophenyl SubstitutionR1 GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. C26 (Colon Carcinoma)
2d 3-ChloroMorpholine> 50> 50
3d 3,4-DichloroMorpholine> 50> 50
4d 2,4-DichloroMorpholine> 50> 50
Analogue with 4-chlorophenyl 4-ChloroMorpholine-1.21

Data synthesized from a study by Al-Warhi, et al. (2025).[7]

Morpholine-Benzimidazole-Oxadiazole Derivatives

In another study focusing on morpholine-benzimidazole-oxadiazole hybrids as potential anticancer agents, the position of the chlorine atom on a terminal phenyl ring was shown to have a dramatic effect on cytotoxicity against the HT-29 human colon cancer cell line.[8]

Table 2: Comparative Anticancer Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives [8]

Compound IDPhenyl Ring SubstitutionIC50 (µM) vs. HT-29 (Colon Cancer)Selectivity Index (SI) vs. NIH3T3 (Normal Cells)
5e 4-Chlorophenyl>100-
5h 2,4-Dichlorophenyl3.1034.88

Data from a study by Al-Zahrani, et al.[8]

In this series, the introduction of a second chlorine atom at the 2-position of the phenyl ring led to a remarkable increase in cytotoxic activity. Compound 5h , with a 2,4-dichlorophenyl group, was approximately 33-fold more active than compound 5e , which has a single 4-chlorophenyl substituent.[8] This highlights that for this particular scaffold, a dichlorinated phenyl ring is significantly more effective. Compound 5h also demonstrated potent inhibition of the VEGFR-2 enzyme, with an IC50 of 0.049 µM, suggesting a potential mechanism of action.[8]

Role of Chlorophenyl Morpholines in Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is prevalent in CNS-active compounds due to its ability to improve properties like brain permeability.[3][5][6] The chlorophenyl moiety is also a common feature in CNS drugs. For instance, 1-(3-chlorophenyl)piperazine is a well-known pharmacophore with affinity for serotonin receptors.[9]

While direct comparative data for simple chlorophenyl morpholines is scarce, the existing literature on related compounds suggests that the position of the chlorine atom is critical for receptor binding affinity and selectivity. For example, in a series of 4-substituted 1-(3-chlorophenyl)piperazines, the 3-chloro substitution was a key element for high affinity at 5-HT1A receptor sites.[9] It is plausible that similar trends would be observed with a morpholine ring replacing the piperazine, though this would require experimental verification.

General Synthesis of Chlorophenyl Morpholine Derivatives

The synthesis of chlorophenyl morpholine derivatives can be achieved through various established routes. A common approach involves the reaction of a substituted chlorophenyl epoxide with an appropriate amino alcohol. Alternatively, a chloroacetylated morpholine can be reacted with a substituted chlorophenyl amine.[10][11]

Below is a generalized workflow for the synthesis of a chlorophenyl morpholine derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chlorophenyl_Epoxide Chlorophenyl Epoxide (ortho, meta, or para) Ring_Opening Nucleophilic Ring Opening Chlorophenyl_Epoxide->Ring_Opening Amino_Alcohol Amino Alcohol (e.g., Ethanolamine) Amino_Alcohol->Ring_Opening Chlorophenyl_Morpholine Chlorophenyl Morpholine Derivative Ring_Opening->Chlorophenyl_Morpholine

Caption: Generalized synthetic workflow for chlorophenyl morpholines.

Experimental Protocols

To facilitate further research and direct comparison of chlorophenyl morpholine isomers, the following are detailed protocols for key in vitro assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, C26, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorophenyl morpholine test compounds and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

G A Seed cells in 96-well plate B Add serially diluted chlorophenyl morpholine compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Read absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Experimental workflow for the MTT assay.

CNS Receptor Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of test compounds for a specific CNS receptor (e.g., serotonin or dopamine receptors).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer containing protease inhibitors.

  • Incubation: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand of known affinity for the receptor and varying concentrations of the chlorophenyl morpholine test compounds.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Ki Calculation: Determine the inhibitory constant (Ki) of the test compounds by analyzing the displacement of the radiolabeled ligand.

Conclusion and Future Directions

The structure-activity relationship of chlorophenyl morpholines is a nuanced area of medicinal chemistry. While a definitive ranking of the ortho, meta, and para isomers is not yet possible due to a lack of direct comparative studies, the available data on more complex derivatives suggest that the position of the chlorine atom is a critical determinant of biological activity.

In the context of anticancer agents, both mono- and di-chloro substitutions have shown promise, but the optimal substitution pattern appears to be highly dependent on the overall molecular scaffold. For CNS applications, the 3-chlorophenyl moiety has been identified as a key feature for high affinity at certain serotonin receptors in related piperazine series, a trend that may translate to morpholine analogs.

Future research should focus on the systematic synthesis and evaluation of simple 2-, 3-, and 4-chlorophenyl morpholine derivatives against a panel of cancer cell lines and CNS receptors. Such studies would provide a clearer understanding of the intrinsic SAR of this core structure and pave the way for the rational design of more potent and selective therapeutic agents.

References

  • Al-Warhi, T., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. [Link]

  • Al-Zahrani, F. A., et al. (n.d.). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules. [Link]

  • Handayani, S., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Indonesian Journal of Pharmacy. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Al-Obaidi, A. S. M. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sun, J., et al. (2025). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Chilmonczyk, Z., et al. (1997). Structure-activity relationships study of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry. [Link]

  • Canney, D. J., et al. (2016). Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores. Molecules. [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical and Chemical Research. [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Aparicio Acevedo, D. F., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Patchipala, S. B., et al. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc. [Link]

  • Wang, Y., et al. (2015). Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]

  • Kumar, A., et al. (2024). Some well-known morpholine based drugs. ResearchGate. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-[1-(2-Chlorophenyl)ethyl]morpholine: A Principle-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 4-[1-(2-Chlorophenyl)ethyl]morpholine. As specific safety data for this compound is not always readily available, this document outlines a principle-based methodology. This approach empowers researchers to establish a safe disposal plan by leveraging data from analogous compounds, adhering to universal safety protocols, and complying with regulatory standards. The procedures detailed herein are grounded in established laboratory safety principles and are designed to be adapted in consultation with your institution's Environmental Health & Safety (EHS) department.

Section 1: Hazard Assessment and Characterization

The cornerstone of any disposal protocol is a thorough understanding of the chemical's hazards. For a compound like 4-[1-(2-Chlorophenyl)ethyl]morpholine, which contains a chlorinated phenyl group and a morpholine moiety, we must anticipate a complex hazard profile. In the absence of a specific Safety Data Sheet (SDS), a conservative assessment based on related structures is a prudent first step.

For illustrative purposes, we can consider the hazards associated with a structurally similar compound, 4-(2-Chloroethyl)morpholine hydrochloride, for which extensive safety data exists. This analogue is toxic if swallowed, harmful in contact with skin, causes severe skin and eye damage, and may cause an allergic skin reaction.[1][2][3][4] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][3][5]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassGHS CategoryAnticipated Effect
Acute Toxicity, Oral Category 3Toxic if swallowed[3][4][6]
Acute Toxicity, Dermal Category 4Harmful in contact with skin[3][4][6]
Skin Corrosion/Irritation Category 1B / 1CCauses severe skin burns and eye damage[1][3][4]
Serious Eye Damage Category 1Causes serious eye damage[1][3]
Skin Sensitization Category 1May cause an allergic skin reaction[1][4]
Chronic Aquatic Hazard Category 3Harmful to aquatic life with long lasting effects[1][3][4]

Disclaimer: This table is for illustrative purposes based on an analogous compound. The actual hazard profile of 4-[1-(2-Chlorophenyl)ethyl]morpholine must be confirmed with the manufacturer-provided Safety Data Sheet (SDS).

Given these potential hazards, this compound must be handled as a hazardous substance, and its waste must be disposed of as regulated hazardous waste.

Section 2: Personal Protective Equipment (PPE) and Immediate Safety

A multi-layered approach to PPE is essential to mitigate the risks of exposure during handling and disposal. The following recommendations are based on the high-hazard profile of analogous chlorinated and corrosive compounds.

Essential PPE:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Given the corrosive nature, consider double-gloving.

  • Eye and Face Protection: Use chemical safety goggles and a full-face shield to protect against splashes.[5]

  • Skin and Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, a chemical apron is recommended.

  • Respiratory Protection: All handling of the material, especially if it is a powder or if aerosols could be generated, should be conducted in a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.

Emergency First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water. Call a physician or poison control center immediately.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

Section 3: Spill Management Protocol

Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.

  • Minor Spills (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[10]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][2]

    • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

    • Do not allow any wash water to enter drains.[5]

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, eliminate all ignition sources.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until cleared by safety professionals.

Section 4: Step-by-Step Disposal Workflow

The proper disposal of 4-[1-(2-Chlorophenyl)ethyl]morpholine requires a systematic process to ensure safety and regulatory compliance. This workflow begins with waste generation and ends with collection by a certified hazardous waste handler.

Step 1: Waste Characterization and Segregation As a chlorinated organic compound, this material is classified as hazardous waste.[11] Under the EPA's Resource Conservation and Recovery Act (RCRA), specific waste codes may apply. Consult your EHS department for the precise codes used at your facility. Crucially, do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong bases. [5][12]

Step 2: Waste Collection

  • Primary Liquid/Solid Waste: Collect all waste containing 4-[1-(2-Chlorophenyl)ethyl]morpholine in a dedicated, chemically compatible, and sealable container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (e.g., "Toxic," "Corrosive").

  • Contaminated Labware: Disposable items (gloves, pipette tips, absorbent pads) that are contaminated must also be placed in the designated solid hazardous waste container.

Step 3: Container Decontamination (Triple Rinse Procedure)

  • For empty containers that held the chemical:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all three rinses (the "rinsate") as hazardous waste. The rinsate is considered as hazardous as the original material.

    • After triple rinsing, deface the original label on the container and manage it as non-hazardous solid waste, or as directed by your EHS office.

Step 4: Labeling and Storage

  • Ensure the hazardous waste container is always sealed when not in use.

  • The label must be fully completed with the accumulation start date and the full chemical names of all constituents.

  • Store the sealed container in a designated satellite accumulation area that is secure and has secondary containment.

Step 5: Arrange for Disposal

  • Once the container is full or reaches its accumulation time limit, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this material via standard trash or sewer systems.[9][10]

DisposalWorkflow Disposal Workflow for 4-[1-(2-Chlorophenyl)ethyl]morpholine cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_final Final Disposal Steps cluster_spill Contingency: Spill Start Handling of 4-[1-(2-Chlorophenyl)ethyl]morpholine WearPPE Wear Full Recommended PPE (Gloves, Goggles, Lab Coat) Start->WearPPE InFumeHood Work in a Certified Chemical Fume Hood WearPPE->InFumeHood WasteGen Waste is Generated (residue, contaminated items) InFumeHood->WasteGen Spill Spill Occurs InFumeHood->Spill WasteContainer Place in a Labeled, Designated Hazardous Waste Container WasteGen->WasteContainer SealContainer Keep Container Securely Sealed WasteContainer->SealContainer Store Store in Secondary Containment in Satellite Accumulation Area SealContainer->Store ContactEHS Contact EHS for Pickup by Licensed Disposal Vendor Store->ContactEHS Cleanup Follow Spill Management Protocol (Absorb, Collect as Waste) Spill->Cleanup Cleanup->WasteContainer

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(2-Chlorophenyl)ethyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[1-(2-Chlorophenyl)ethyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.